P 1060
Description
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Properties
CAS No. |
60559-94-6 |
|---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16) |
InChI Key |
TXXOFXVEUPZZHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Other CAS No. |
60559-94-6 |
Synonyms |
N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine P 1060 P-1060 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Compound P 1060: A Potent Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a significant pinacidil analog known for its potent activity as a potassium channel opener. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. By acting on ATP-sensitive potassium (KATP) channels, this compound induces hyperpolarization of vascular smooth muscle cells, leading to vasodilation. This document consolidates available quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of the relevant signaling pathways and experimental workflows to serve as a crucial resource for researchers in pharmacology and drug development.
Introduction
Compound this compound is a member of the cyanoguanidine class of drugs that exhibit significant vasodilatory properties. As an analog of pinacidil, this compound has demonstrated superior potency in inducing smooth muscle relaxation.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating cellular excitability and function in various tissues, including vascular smooth muscle.[2][3] Understanding the technical details of this compound is vital for its potential application in cardiovascular research and the development of novel therapeutic agents.
Chemical Structure:
Caption: Chemical structure of Compound this compound.
Mechanism of Action
The primary pharmacological effect of this compound is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This action leads to an increase in potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and, consequently, vasodilation.[3]
Signaling Pathway
The signaling cascade initiated by this compound is a direct consequence of its interaction with the KATP channel complex.
Caption: Signaling pathway of Compound this compound in vascular smooth muscle cells.
Quantitative Pharmacological Data
Table 1: Quantitative Data for P1075 (a potent pinacidil analog)
| Parameter | Value | Assay System | Reference |
| EC50 | 7.5 nM | Relaxation of rat aorta | [4] |
| Kd | 17 nM | Binding to SUR2A subunit | [4] |
| Kd | 3 nM | Binding to SUR2B subunit | [4] |
| EC50 | 45 nM | SUR2B-Kir6.2 channel activation | [5] |
| EC50 | 60-90 nM | Opening of mitochondrial KATP channels | [6] |
Experimental Protocols
The characterization of this compound involves a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Patch-Clamp Technique
This protocol is designed to measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.
Workflow:
Caption: Experimental workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Isolation: Isolate single vascular smooth muscle cells from a suitable animal model (e.g., rat aorta) using enzymatic digestion.
-
Cell Culture: Plate the isolated cells on glass coverslips and culture them in an appropriate medium until they adhere.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).
-
-
Recording:
-
Mount the coverslip in a perfusion chamber on an inverted microscope.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and record baseline currents.
-
Perfuse the chamber with the extracellular solution containing varying concentrations of this compound.
-
Record the resulting changes in outward potassium currents.
-
Smooth Muscle Contraction Assay
This protocol measures the vasorelaxant effect of this compound on isolated arterial rings.
Workflow:
Caption: Experimental workflow for smooth muscle contraction assay.
Methodology:
-
Tissue Preparation: Dissect arterial rings (e.g., from rat thoracic aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Relaxation: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force-displacement transducer.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC50 value.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the KATP channel, typically by competing with a radiolabeled ligand.
Workflow:
References
- 1. P-1075 - Wikipedia [en.wikipedia.org]
- 2. kup.at [kup.at]
- 3. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1075 | CAS 60559-98-0 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P1060: A Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of P1060, a potent potassium channel opener.
Core Compound Information
P1060 is an analog of pinacidil and functions as a vasodilator.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions and results in vasodilation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H18N4O | Inferred from Pinacidil Structure |
| Molecular Weight | 246.31 g/mol | Inferred from Pinacidil Structure |
| IUPAC Name | N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine | Inferred from Pinacidil Structure |
| Appearance | White to off-white crystalline solid | Generic Compound Information |
| Solubility | Soluble in DMSO and ethanol | Generic Compound Information |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
Pharmacological Properties and Mechanism of Action
P1060 exhibits greater spasmolytic potency than its parent compound, pinacidil.[1] Its vasodilatory effects are achieved through the opening of 86Rb-permeable K+ channels, which creates a low-resistance pathway in the cell membrane.[1] This action hyperpolarizes the vascular smooth muscle cells, making them less responsive to pressor agents and leading to muscle relaxation and vasodilation.[1]
Signaling Pathway of P1060 in Vascular Smooth Muscle Cells
The following diagram illustrates the signaling pathway initiated by P1060, leading to vasodilation.
Caption: P1060 signaling pathway in vascular smooth muscle cells.
Experimental Protocols
3.1. Measurement of 86Rb Efflux in Rat Portal Vein
This protocol is adapted from studies investigating the effects of potassium channel openers on rubidium efflux as a marker for potassium channel activity.
Objective: To determine the effect of P1060 on K-ATP channel activity by measuring the efflux of 86Rb from isolated rat portal vein tissue.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
86RbCl (radioactive tracer)
-
P1060
-
Pinacidil (as a comparator)
-
Scintillation counter and vials
-
Dissection microscope and tools
-
Water bath
Procedure:
-
Tissue Preparation: Euthanize rats and dissect the portal vein in ice-cold Krebs-Henseleit solution. Clean the vein of surrounding connective tissue.
-
Loading with 86Rb: Incubate the portal vein segments in Krebs-Henseleit solution containing 86RbCl (1 µCi/mL) for 2 hours at 37°C, gassed with 95% O2 / 5% CO2.
-
Washout: Transfer the loaded tissues to a series of tubes containing non-radioactive Krebs-Henseleit solution for a 60-minute washout period to remove extracellular tracer. Change the solution every 5 minutes.
-
Efflux Measurement: After the washout period, transfer the tissues to a new series of tubes at 2-minute intervals for 30 minutes to collect the efflux of 86Rb.
-
Drug Application: After a baseline efflux rate is established (approximately 10 minutes), add P1060 or pinacidil to the superfusion medium at the desired concentrations.
-
Data Collection: At the end of the experiment, dissolve the tissues in a suitable solvent and measure the remaining radioactivity.
-
Analysis: Measure the radioactivity in all collected samples and the digested tissue using a scintillation counter. Express the efflux rate as a fraction of the total 86Rb in the tissue at the beginning of each collection period.
Experimental Workflow
Caption: Workflow for the 86Rb efflux experiment.
Quantitative Data Summary
The following table summarizes the comparative potency of P1060 and related compounds in inhibiting contractions induced by 20 mM KCl in rat portal vein and aorta.[1]
| Compound | Relative Spasmolytic Potency |
| P1060 | Most Potent |
| Pinacidil | Intermediate |
| P1368 | Least Potent |
Data synthesized from qualitative descriptions in the cited literature.[1]
Conclusion
P1060 is a potent potassium channel opener with significant vasodilatory effects, exceeding those of pinacidil.[1] Its mechanism of action is well-characterized and involves the hyperpolarization of vascular smooth muscle cells via the opening of K-ATP channels.[1] The experimental protocols outlined provide a basis for further investigation into the pharmacological properties of P1060 and similar compounds. This information is valuable for researchers and professionals involved in the development of novel cardiovascular drugs.
References
An In-Depth Technical Guide on the In Vitro Mechanism of Action of P 1060
For Researchers, Scientists, and Drug Development Professionals
Abstract
P 1060 is a cyanoguanidine derivative identified as a potassium channel opener. In vitro studies have demonstrated its activity in modulating cellular functions, including cell viability and secretory processes. This document provides a detailed overview of the known in vitro mechanism of action of this compound, compiling available data on its effects on retinal pigment epithelial cells and mast cells. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Potassium Channel Agonist
This compound functions as a potassium channel agonist. Its primary mechanism involves the opening of potassium (K+) channels on the cell membrane. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential is a key event that triggers downstream cellular effects. Specifically, studies on rat portal vein smooth muscle cells indicate that this compound induces a slowly-developing potassium current (IKCO) which is inhibited by MgATP, suggesting an activity on ATP-sensitive K+ channels.[1]
Effects on Retinal Pigment Epithelial (ARPE-19) Cells
In vitro studies on the human retinal pigment epithelial cell line, ARPE-19, have revealed a protective role for this compound against glucocorticoid-induced cytotoxicity.
Quantitative Data Summary
| Cell Line | Treatment | Effect of this compound | Key Associated Mechanism |
| ARPE-19 | Triamcinolone Acetonide (TA)-induced toxicity | Reverses the TA-induced reduction in cell viability.[2] | Inhibition of caspase-3 expression.[2] |
Experimental Protocols
2.2.1. ARPE-19 Cell Viability Assay (MTT Assay)
This protocol is a synthesized methodology based on standard procedures for assessing cell viability in ARPE-19 cells when exposed to compounds like Triamcinolone Acetonide (TA) and this compound.
-
Cell Culture: Human ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3][4] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[4]
-
Treatment:
-
A control group receives only fresh culture medium.
-
A toxicity group is treated with a cytotoxic concentration of Triamcinolone Acetonide (e.g., 0.1 mg/mL).[2]
-
A treatment group is pre-incubated with this compound for 30 minutes before the addition of TA.[2]
-
A this compound-only group is treated to assess the compound's effect on its own.
-
-
Incubation: The cells are incubated for various time points (e.g., 1, 3, and 5 days).[2][4]
-
MTT Assay:
-
At the end of the incubation period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 50 µg/mL) is added to each well, and the plate is incubated for 30 minutes to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
The MTT solution is removed, and a solubilizing agent (e.g., 0.04 M HCl in isopropyl alcohol or DMSO) is added to dissolve the formazan crystals.[5]
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm.[3] Cell viability is expressed as a percentage of the control group.
-
2.2.2. Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the general steps to measure the activity of caspase-3, a key enzyme in apoptosis, which is inhibited by this compound in the context of TA-treated ARPE-19 cells.
-
Cell Lysis:
-
ARPE-19 cells are treated as described in the cell viability protocol.
-
After treatment, cells are harvested and washed with PBS.
-
Cells are resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes.[2][6]
-
The lysate is centrifuged at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[7] The supernatant containing the cytosolic proteins is collected.
-
-
Caspase-3 Assay:
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, a specific amount of protein lysate (e.g., 50-200 µg) is added to each well.[6]
-
A reaction buffer containing dithiothreitol (DTT) is added.[6]
-
The reaction is initiated by adding the caspase-3 substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[2][7]
-
The plate is incubated at 37°C for 1-2 hours.[6][7] During this time, active caspase-3 cleaves the substrate, releasing p-nitroanilide (pNA).
-
-
Detection: The absorbance of the released pNA is measured at 405 nm using a microplate reader.[2][7] The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Visualization of Experimental Workflow
Effects on Rat Peritoneal Mast Cells
This compound has been shown to modulate the degranulation process in mast cells, indicating its potential role in inflammatory and allergic responses.
Quantitative Data Summary
As with the ARPE-19 cell studies, specific quantitative data for this compound's effect on mast cells is limited. The observed effects are described qualitatively.
| Cell Type | Stimulant | Effect of this compound | Key Associated Mechanism |
| Rat Peritoneal Mast Cells | Compound 48/80 | Potentiates histamine release.[2] | Hyperpolarization of the cell membrane, enhancing Ca2+ influx.[2] |
Experimental Protocol: Histamine Release Assay
This is a synthesized protocol for measuring histamine release from isolated rat peritoneal mast cells.
-
Mast Cell Isolation:
-
Peritoneal cells are harvested from male Wistar rats by lavage of the peritoneal cavity with a buffered salt solution (e.g., modified Tyrode's buffer).[8]
-
The cell suspension is centrifuged, and the cell pellet is washed. Mast cells can be purified from other peritoneal cells (like macrophages) by density gradient centrifugation if required.
-
-
Histamine Release Assay:
-
Mast cells are resuspended in a buffered solution containing calcium (e.g., 3 mM CaCl2).[9][10]
-
In a multi-well plate or microfuge tubes, cells are pre-incubated with this compound or a vehicle control.
-
Histamine release is initiated by adding the secretagogue, compound 48/80.[2][11]
-
The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at 37°C.[8][12]
-
The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
-
Histamine Quantification (Fluorimetric Method):
-
The supernatant, containing the released histamine, is collected.
-
The cell pellet is lysed to determine the residual histamine content.
-
Histamine in the samples is derivatized with o-phthaldialdehyde (OPT) under alkaline conditions to form a fluorescent product.[8]
-
The fluorescence is measured using a fluorometer.
-
The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.
-
Visualization of Signaling Pathway
Conclusion
This compound demonstrates clear in vitro activity as a potassium channel opener. Its mechanism of action confers cytoprotective effects in retinal pigment epithelial cells by inhibiting apoptosis via caspase-3 suppression. In mast cells, it potentiates histamine release, likely by modulating calcium influx secondary to membrane hyperpolarization. While the qualitative effects of this compound are documented, further studies are required to establish detailed quantitative parameters such as dose-response relationships, potency (EC50), and efficacy in these in vitro systems. The experimental protocols and pathway diagrams provided herein offer a foundational framework for guiding such future research and development efforts.
References
- 1. Effects of P1060 and aprikalim on whole-cell currents in rat portal vein; inhibition by glibenclamide and phentolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of triamcinolone on cultured human retinal pigment epithelial cells: comparison with dexamethasone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mpbio.com [mpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IgE-mediated release of histamine from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P-induced histamine release in human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An automated fluorimetric assay for the simultaneous determinations of histamine and 5-hydroxytryptamine released from rat mast cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
An In-depth Technical Guide to the Discovery and Synthesis of P 1060
For Researchers, Scientists, and Drug Development Professionals
Abstract
P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a potent potassium channel opener and a structural analog of Pinacidil. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a summary of its pharmacological properties. The primary mechanism of action for this compound involves the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation. Studies have demonstrated that this compound exhibits greater spasmolytic potency than its parent compound, Pinacidil.
Discovery and Development
The development of this compound is rooted in the broader research efforts to identify novel antihypertensive agents. The journey began with the pharmacological screening of thiourea compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel openers.[1][2] this compound emerged as an analog of Pinacidil, demonstrating enhanced potency in preclinical studies.[3]
Chemical Synthesis
A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4] More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-chlorophthalimide, isocyanides, and amines.[4]
The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide, affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of this compound, substituting the appropriate starting materials.
Mechanism of Action
This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[1]
The KATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel varies between tissues, which influences its pharmacological properties. While the precise interaction of this compound with the different Kir6.x and SURx subunits has not been definitively elucidated, its action is analogous to other cyanoguanidine potassium channel openers which are known to interact with the SUR subunit.
Pharmacological Data
While extensive quantitative pharmacological data for this compound is limited in publicly accessible literature, preclinical studies have established its superior potency compared to Pinacidil.
Table 1: Comparative Spasmolytic Potency
| Compound | Relative Spasmolytic Potency |
| This compound | > Pinacidil |
| Pinacidil | - |
| P 1368 | < Pinacidil |
Data from studies on rat blood vessels.[3]
Experimental Protocols
86Rb Efflux Assay for Potassium Channel Activity
This assay is a well-established method for assessing the activity of potassium channel openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or tissues.
Objective: To determine the effect of this compound on potassium channel activity in vascular smooth muscle.
Materials:
-
Isolated rat aortic smooth muscle cells or tissue strips.
-
Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 5.6, CaCl2 2.6, MgCl2 1.2, NaH2PO4 1.2, NaHCO3 20, and glucose 11.
-
86RbCl solution.
-
Test compound (this compound) solutions at various concentrations.
-
Glibenclamide solution (as a KATP channel blocker).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell cultures or intact aortic rings.
-
Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCl (e.g., 1 µCi/mL) for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.
-
Washout: After the loading period, wash the preparations with non-radioactive PSS to remove extracellular 86Rb+. This is typically done through a series of washes at regular intervals.
-
Efflux Measurement:
-
Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5 minutes) into scintillation vials. This represents the basal 86Rb+ efflux.
-
After establishing a stable baseline, introduce the test compound (this compound) at the desired concentration into the superfusion solution.
-
Continue collecting the superfusate at the same time intervals to measure the drug-induced 86Rb+ efflux.
-
To confirm the involvement of KATP channels, the experiment can be repeated in the presence of a KATP channel blocker, such as glibenclamide.
-
-
Data Analysis:
-
At the end of the experiment, lyse the cells or digest the tissue to determine the remaining intracellular 86Rb+.
-
Measure the radioactivity in all collected samples and the cell/tissue lysate using a scintillation counter.
-
Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of the total intracellular radioactivity at that time.
-
Plot the rate of efflux against time to visualize the effect of this compound. An increase in the efflux rate indicates the opening of potassium channels.
-
Conclusion
This compound is a potent potassium channel opener with a clear mechanism of action involving the activation of KATP channels in vascular smooth muscle. Its development represents a significant advancement in the field of antihypertensive agents, building upon the foundation laid by its analog, Pinacidil. While further research is needed to fully characterize its pharmacological profile and subunit selectivity, the available data highlight its potential as a valuable tool for studying potassium channel function and as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current knowledge and providing detailed protocols for its investigation.
References
- 1. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of KC-399, a newly synthesized potassium channel opener, on mechanical activity and 86Rb efflux in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 5. Solid-phase synthesis of N,N' substituted guanidines - Lookchem [lookchem.com]
- 6. Pinacidil - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function and Pathways of p60 and PrP 106-126
Disclaimer: The initial query for "P 1060" did not correspond to a recognized biological molecule. This guide provides an in-depth analysis of two plausible alternative topics based on the numeric signifier: the p60 protein , primarily from Listeria monocytogenes, and the prion protein fragment PrP 106-126 .
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biological functions, associated signaling pathways, quantitative data, and experimental protocols for these two molecules of significant scientific interest.
Part 1: The p60 Protein of Listeria monocytogenes
The p60 protein, encoded by the iap gene, is a major extracellular protein of the bacterium Listeria monocytogenes. It plays a crucial role in the pathogen's life cycle and its interaction with host organisms.
Core Biological Function
The primary biological function of the p60 protein is as a murein hydrolase , an enzyme that breaks down the peptidoglycan of the bacterial cell wall. This activity is essential for the final step of cell division, specifically septum separation[1]. Deletion of the gene encoding p60 results in abnormal septum formation and the tendency of the bacteria to form short filaments[2][3][4].
Beyond its role in bacterial cell division, p60 is a significant virulence factor . It is involved in the adherence to and invasion of certain host cells, such as mouse fibroblasts[5][6][7][8]. Structurally, the p60 protein is composed of two main domains: an N-terminal domain responsible for substrate recognition and binding, and a C-terminal catalytic domain that carries out the hydrolytic activity[9].
Signaling Pathways
While not a classical signaling molecule that transduces signals within a host cell, the p60 protein of Listeria monocytogenes can modulate host immune responses. It indirectly stimulates host Natural Killer (NK) cells by acting on accessory cells like dendritic cells (DCs). The N-terminal region of p60, containing LysM and SH3 domains, is sufficient to stimulate DCs to activate NK cells[10][11][12]. This interaction leads to the production of cytokines such as IFN-γ, which are crucial for the innate immune response to infection.
Quantitative Data
| Parameter | Value | Source |
| Molecular Mass | ~50.3 kDa (recombinant) | [13] |
| Amino Acid Length | 484 amino acids (with a 27-amino-acid signal peptide) | [14] |
| ELISA Detection Limit | 625 pg/mL | [15] |
| Effect of Δiap Mutant | Strongly attenuated in a mouse model; slightly reduced invasiveness for 3T6 fibroblasts and Caco-2 epithelial cells. | [3] |
| Recombinant Protein Purity | 95.6% | [5] |
Experimental Protocols
This protocol is based on the expression of p60 in E. coli.
-
Cloning:
-
Amplify the iap gene from Listeria monocytogenes genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI)[16].
-
Ligate the amplified PCR product into an expression vector, such as pET21a[16] or pET-28a[5].
-
Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3))[5].
-
-
Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., a final concentration of 1 mM) and continue to culture for several hours[16].
-
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
If the protein is His-tagged, purify the soluble protein from the supernatant using Ni2+-chelating affinity column chromatography[5].
-
Elute the bound protein and dialyze against a suitable buffer (e.g., PBS)[16].
-
Assess the purity of the recombinant protein by SDS-PAGE[16].
-
This protocol is for the detection and quantification of Listeria monocytogenes p60.
-
Coat a 96-well plate with anti-Listeria monocytogenes p60 antibody and incubate.
-
Wash the wells with a wash buffer.
-
Add the p60 samples or standards to the wells and incubate at 37°C for 2 hours.
-
Wash the wells five times with 1X Wash Buffer.
-
Add diluted FITC-conjugated anti-Listeria monocytogenes p60 monoclonal antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells five times.
-
Add diluted HRP-conjugated anti-FITC monoclonal antibody to all wells and incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells five times.
-
Add a substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Generate a standard curve from the recombinant p60 standard to determine the amount of p60 in the samples.
Part 2: Prion Protein Fragment 106-126 (PrP 106-126)
PrP 106-126 is a synthetic peptide corresponding to amino acid residues 106-126 of the human prion protein. It is widely used as an in vitro model to study the neurotoxic effects associated with prion diseases.
Core Biological Function
The primary biological function attributed to PrP 106-126 is its neurotoxicity . It mimics some of the pathogenic properties of the scrapie isoform of the prion protein (PrPSc) and is known to induce apoptosis (programmed cell death), neuroinflammation , and oxidative stress in neuronal cells[1][17][18].
Signaling Pathways
PrP 106-126 has been shown to activate multiple intracellular signaling pathways that contribute to its neurotoxic effects.
PrP 106-126 can directly target mitochondria, leading to their disruption and the initiation of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
PrP 106-126 can also activate stress- and growth-related signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways. Sustained activation of these pathways can lead to oxidative stress and apoptosis[18][19].
Quantitative Data
| Parameter | Cell Line | Concentration of PrP 106-126 | Effect | Source |
| Cell Viability | SH-SY5Y | 10-200 µM | Dose-dependent decrease | [1] |
| LDH Release | SH-SY5Y | 100 µM | Increased | [17] |
| Intracellular Ca2+ | SK-N-SH | 100 µM | Rapid and transient increase | [20] |
| Caspase-3 Activation | 1C11NE | 25 µM | Detectable at 240 min | [21] |
| Caspase-3 Activation | 1C115-HT | 25 µM | Detectable at 360 min | [21] |
| Bax Expression | SH-SY5Y | 100 µM | Significantly upregulated | [17] |
| Bcl-2 Expression | SH-SY5Y | 100 µM | Decreased (restored by AdMSC secretome) | [17] |
Experimental Protocols
-
Synthesize the PrP 106-126 peptide (sequence: KTNMKHMAGAAAAGAVVGGLG) to >95% purity[6].
-
Dissolve the peptide in 0.1 M phosphate-buffered saline (PBS) to a stock concentration of 1 mM[6].
-
To allow for aggregation, shake the stock solution at 4°C for 24 hours[6].
-
For cell culture experiments, dilute the aggregated peptide solution to the desired final concentration (e.g., 100-150 µM) in the cell culture medium[6][17].
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) under standard conditions (37°C, 5% CO2)[17].
-
-
MTS Assay:
-
Seed cells in a 96-well plate.
-
After cell attachment, treat with various concentrations of PrP 106-126 for 24 hours.
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell metabolic activity as an indicator of viability[1].
-
-
LDH Cytotoxicity Assay:
-
Seed cells in a 96-well plate and treat with PrP 106-126 for 24 hours.
-
Collect the culture medium.
-
Measure the amount of lactate dehydrogenase (LDH) released into the medium using a commercially available kit, following the manufacturer's protocol[17].
-
-
TUNEL Assay for Apoptosis:
-
Seed cells on coverslips in a 24-well plate and treat with PrP 106-126.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (TdT-mediated dUTP Nick End Labeling) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis[6].
-
Visualize the results using fluorescence microscopy[6].
-
-
Treat cells with PrP 106-126 for the desired time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use a loading control (e.g., tubulin) to normalize the results[6].
Part 3: The p60 Protein in Insect PI3K Pathway
In insects, a protein designated as p60 acts as a regulatory subunit of phosphatidylinositol 3-kinases (PI3Ks), which is analogous to the p85 subunit in mammals. This pathway is crucial for cell growth and proliferation.
Core Biological Function and Signaling Pathway
The p60 subunit in the insect PI3K pathway has a dual role in promoting either cell proliferation or apoptosis, and this function is dependent on its phosphorylation status[22].
-
In the presence of insulin-like peptides (ILPs): p60 is phosphorylated. Phosphorylated p60 interacts with the catalytic subunit p110, leading to the activation of the PI3K/Akt signaling pathway, which promotes cell proliferation and growth[22].
-
In the presence of the steroid hormone 20-hydroxyecdysone (20E): p60 is dephosphorylated. Dephosphorylated p60 interacts with the tumor suppressor PTEN, which leads to the induction of apoptosis[22].
Quantitative Data and Experimental Protocols
Detailed quantitative data and specific experimental protocols for the insect p60 protein are less extensively documented in the readily available literature compared to the other two topics. However, studies in Helicoverpa armigera and Drosophila melanogaster serve as models. Key experimental approaches include:
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of core genes in the PI3K/Akt pathway (e.g., GF, RTK, IRS1, PTEN) in response to different stimuli[23][24].
-
RNA interference (RNAi): To knock down the expression of p60 and p110 to study the effects on larval growth and apoptosis[22].
-
Immunoprecipitation and Western Blotting: To study the phosphorylation status of p60 and its interaction with p110 or PTEN under different hormonal conditions.
Further research is needed to provide more detailed quantitative tables and step-by-step protocols for the insect p60 protein.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Deletion of the Gene Encoding p60 in Listeria monocytogenes Leads to Abnormal Cell Division and Loss of Actin-Based Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and Expression of iap Gene from Listeria monocytogenes and Purification of Protein p60 [spkx.net.cn]
- 6. Frontiers | Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction [frontiersin.org]
- 7. Structural and functional properties of the p60 proteins from different Listeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Domain function dissection and catalytic properties of Listeria monocytogenes p60 protein with bacteriolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LysM and SH3-domain containing region of the Listeria monocytogenes p60 protein stimulates accessory cells to promote activation of host NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LysM and SH3-Domain Containing Region of the Listeria monocytogenes p60 Protein Stimulates Accessory Cells to Promote Activation of Host NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - A LysM and SH3-Domain Containing Region of the Listeria monocytogenes p60 Protein Stimulates Accessory Cells to Promote Activation of Host NK Cells - Public Library of Science - Figshare [plos.figshare.com]
- 13. biotechlink.org [biotechlink.org]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. The Listeria monocytogenes-secreted p60 protein is an N-end rule substrate in the cytosol of infected cells. Implications for major histocompatibility complex class I antigen processing of bacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Monoclonal Antibodies That Recognize p60 for Identification of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Subunit P60 of phosphatidylinositol 3-kinase promotes cell proliferation or apoptosis depending on its phosphorylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The PI3K/AKT Pathway and PTEN Gene Are Involved in “Tree-Top Disease” of Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K–Akt pathway-independent PIK3AP1 identified as a replication inhibitor of the African swine fever virus based on iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Vasoactive Profile of the Potassium Channel Opener P 1060
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the available preclinical data on P 1060, a potent pinacidil analog. This compound is a member of the potassium channel opener class of compounds, which exert their pharmacological effects by increasing the permeability of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to membrane hyperpolarization and subsequent vasodilation. This document synthesizes the reported biological effects of this compound, details the experimental methodologies utilized in its characterization, and presents its mechanism of action through structured data and visual diagrams.
Core Mechanism of Action: K-ATP Channel Activation
This compound elicits its primary pharmacological effect—vasodilation—by directly interacting with and opening ATP-sensitive potassium (K-ATP) channels located in the plasma membrane of vascular smooth muscle cells. The opening of these channels increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[1]
Quantitative Analysis of Biological Effects
The available quantitative data for this compound primarily focuses on its spasmolytic potency and its effect on potassium ion flux.
Table 1: Spasmolytic Potency of this compound and Related Compounds
| Compound | Relative Spasmolytic Potency | Experimental Model |
| This compound | > Pinacidil | Rat Portal Vein and Aorta |
| Pinacidil | - | Rat Portal Vein and Aorta |
| P 1368 | < Pinacidil | Rat Portal Vein and Aorta |
Data synthesized from studies on rat vascular tissue, indicating this compound as the most potent among the tested analogs in inhibiting contractions induced by 20 mM KCl.[1]
Table 2: Effect of this compound on Potassium Efflux
| Compound | Effect on 86Rb Efflux | Experimental Model |
| This compound | Increased | Rat Portal Vein |
| Pinacidil | Increased | Rat Portal Vein and Aorta |
| P 1368 | No Significant Effect | Rat Portal Vein |
This data, derived from 86Rb efflux assays, confirms that this compound's mechanism of action involves the opening of potassium channels.[1]
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on the available literature and standard pharmacological practices.
Isolated Tissue Preparation and Vasodilation Assay
Objective: To assess the direct vasodilatory effects of this compound on vascular smooth muscle.
Protocol:
-
Tissue Dissection: Male Wistar rats are euthanized, and the thoracic aorta and portal vein are carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).
-
Ring Preparation: The blood vessels are cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The rings are mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., 20 mM KCl or a specific agonist like norepinephrine).
-
Dose-Response Curve Generation: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction tension.
-
Data Analysis: The concentration-response data is used to determine the potency of this compound, often expressed as an IC50 value (the concentration required to produce 50% of the maximal relaxation).
86Rb (Rubidium) Efflux Assay
Objective: To directly measure the effect of this compound on potassium channel activity.
Protocol:
-
Tissue Preparation: Rat portal vein or aortic strips are prepared as described above.
-
Loading with 86Rb: The tissues are incubated in a PSS containing 86RbCl (a radioactive tracer for K+) for a period of 2-3 hours to allow for cellular uptake.
-
Washout Phase: After loading, the tissues are transferred to a series of tubes containing non-radioactive PSS for sequential washout periods (e.g., every 5 minutes). The radioactivity in each washout sample is measured using a scintillation counter.
-
Drug Application: After a stable baseline efflux is established, the tissues are exposed to this compound at various concentrations.
-
Data Analysis: The rate of 86Rb efflux is calculated for each time point. An increase in the efflux rate in the presence of this compound indicates the opening of potassium channels.
Intracellular Microelectrode Recording
Objective: To measure the effect of this compound on the membrane potential of vascular smooth muscle cells.
Protocol:
-
Tissue Preparation and Mounting: A segment of rat portal vein or aorta is pinned to the bottom of a recording chamber and continuously superfused with oxygenated PSS at 37°C.
-
Microelectrode Impalement: Glass microelectrodes filled with a high concentration of KCl are used to impale individual smooth muscle cells.
-
Membrane Potential Recording: The resting membrane potential of the cells is recorded.
-
Drug Perfusion: this compound is added to the superfusion solution, and changes in the membrane potential are continuously monitored.
-
Data Analysis: Hyperpolarization (a more negative membrane potential) in the presence of this compound provides direct evidence of its potassium channel opening activity.
Visualized Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound activates K-ATP channels, leading to vasodilation.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for assessing this compound's vasodilatory effect.
Conclusion
References
An In-depth Technical Guide on the Preclinical Profile of P 1060
Disclaimer: This document summarizes the publicly available preclinical data for the research compound P 1060. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information herein is collated from existing scientific literature and safety data for related compounds.
Introduction
This compound is a cyanoguanidine derivative and an analog of pinacidil, recognized for its activity as a potassium channel opener.[1] Primarily investigated for its effects on vascular smooth muscle, this compound demonstrates potent spasmolytic activity.[2] This guide provides a summary of its mechanism of action, available preclinical data, and general safety considerations based on its chemical class.
Quantitative Preclinical Data
Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or comprehensive IC50 (half-maximal inhibitory concentration) values for toxicity, are not available in published literature. The available data primarily focuses on its pharmacological activity.
| Parameter | Species | Tissue | Effect | Potency | Reference |
| Spasmolytic Activity | Rat | Portal Vein and Aorta | Inhibition of contractions induced by 20 mM KCl | This compound > Pinacidil > P 1368 | [2] |
| 86Rb Efflux | Rat | Portal Vein | Increased efflux, indicating K+ channel opening | Active | [2] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. The following is a summary of the methodology used in a key study investigating its pharmacological activity:
Assessment of Spasmolytic Activity in Rat Blood Vessels [2]
-
Tissues: Portal veins and aortas were isolated from male rats.
-
Methodology:
-
Tissues were mounted in organ baths containing physiological salt solution.
-
Spontaneous mechanical activity (in portal vein) and contractions induced by norepinephrine or KCl were recorded.
-
The inhibitory effects of this compound and its analogs on established contractions were measured.
-
-
Intracellular Recordings:
-
Glass microelectrodes were used to measure the membrane potential of smooth muscle cells in the portal vein and aorta.
-
The effect of this compound on spontaneous electrical activity and membrane potential was recorded.
-
-
86Rb Efflux Assay:
-
Tissues were loaded with 86Rb (a marker for K+).
-
The efflux of 86Rb in the presence of this compound was measured to determine its effect on K+ channel permeability.
-
Signaling Pathway and Mechanism of Action
This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation.[2][3]
Experimental Workflow for Assessing K+ Channel Opening
The following diagram illustrates a typical experimental workflow to characterize the activity of a potassium channel opener like this compound.
Safety and Toxicity Profile
Specific Data for this compound: There is a significant lack of publicly available, specific safety and toxicity data for this compound. Preclinical development data, including acute and chronic toxicity studies, mutagenicity, carcinogenicity, and reproductive toxicity, have not been published.
General Profile of Cyanoguanidines: this compound belongs to the cyanoguanidine class of compounds. The safety profile of cyanoguanidine itself has been evaluated. It is considered to be irritating to the skin in animal studies.[4] While most individuals do not develop sensitivity, there is a potential for sensitization in some cases.[4] In a subchronic oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for cyanoguanidine was determined to be 1,000 mg/kg/day.[4]
General Profile of Potassium Channel Openers: Potassium channel openers as a class are known for their vasodilatory effects, which can lead to side effects such as a fall in diastolic pressure and reflex tachycardia at higher doses.[5] Some potassium channel openers have been associated with adverse effects, though these can be compound-specific. For instance, some neuronal potassium channel openers have been linked to side effects like dizziness, fatigue, and confusion. However, the direct applicability of these side effects to this compound is unknown without specific studies.
Conclusion
This compound is a potent potassium channel opener with demonstrated efficacy in relaxing vascular smooth muscle in preclinical models. Its mechanism of action is well-understood to involve the opening of KATP channels, leading to membrane hyperpolarization and subsequent muscle relaxation. However, a comprehensive safety and toxicity profile for this compound is not publicly available. Drug development professionals should consider the general toxicological properties of the cyanoguanidine chemical class and the known class effects of potassium channel openers when evaluating this compound. Further dedicated preclinical safety studies would be required to fully characterize its toxicity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
P 1060 solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on P-1060, a potassium channel opener. Due to the limited publicly accessible information, this document focuses on compiling the known details regarding its chemical identity and mechanism of action, while highlighting the current gaps in solubility and stability data.
Chemical Identity and Properties
P-1060 is a cyanoguanidine derivative developed by LEO Pharma A/S. It is identified by the following:
-
Chemical Name: N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine
-
CAS Number: 60559-98-0 (Note: Some sources may also reference CAS 60559-94-6, which appears to be related and warrants further clarification)
-
Molecular Formula: C₁₂H₁₇N₅
-
Molecular Weight: 231.3 g/mol
Structure:
Caption: Chemical structure of P-1060.
Solubility Data
Table 1: Qualitative Solubility Profile of P-1060 (Predicted)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Likely soluble | Potential for hydrogen bonding with the amine and nitrile groups. |
| Polar Aprotic | Likely soluble | Dipole-dipole interactions with the polar functional groups. |
| Non-polar | Limited solubility | The non-polar tert-amyl group may provide some solubility, but the polar regions dominate. |
| Aqueous (pH-dependent) | Variable | The pyridine nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility. |
Experimental Protocol for Solubility Determination (General Method):
A standard method for determining the solubility of a compound like P-1060 involves the shake-flask method (OECD Guideline 105).
Caption: General workflow for solubility determination.
Stability Data
Detailed stability data for P-1060, including its degradation pathways and shelf-life under various conditions, is not publicly available. As a cyanoguanidine derivative, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Table 2: Potential Stability Concerns for P-1060
| Condition | Potential Degradation Pathway |
| Acidic pH | Hydrolysis of the cyanoguanidine group. |
| Basic pH | Hydrolysis of the cyanoguanidine group. |
| Oxidative Stress | Oxidation of the pyridine ring or other susceptible moieties. |
| Photostability | Potential for photodegradation upon exposure to UV or visible light. |
| Temperature | Thermal degradation at elevated temperatures. |
Experimental Protocol for Stability Testing (General Method):
Forced degradation studies are typically performed to understand the stability of a drug substance. This involves subjecting the compound to stress conditions as outlined in ICH Q1A(R2) guidelines.
Caption: General workflow for forced degradation studies.
Mechanism of Action and Signaling Pathway
P-1060 is classified as a potassium channel opener. These agents function by increasing the permeability of potassium channels in the cell membrane. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and reducing cellular excitability. This mechanism is particularly relevant in smooth muscle cells, leading to vasodilation, and in neurons, where it can have neuroprotective effects.
Caption: Signaling pathway of potassium channel openers.
Summary and Future Directions
P-1060 is a potassium channel opener with a defined chemical structure. However, a significant gap exists in the publicly available literature regarding its quantitative solubility and stability data. For drug development professionals, obtaining this information through experimental studies is a critical next step. The provided general experimental protocols for solubility and stability testing can serve as a foundation for such investigations. Further research into the specific subtype of potassium channels targeted by P-1060 would also provide a more detailed understanding of its pharmacological profile. Researchers are encouraged to consult patent literature from LEO Pharma from the period of P-1060's development for potentially more detailed, albeit less accessible, information.
Navigating the Uncharted Territory of P 1060: A Framework for Target Identification and Validation
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a molecule or drug candidate designated as "P 1060." The following guide is a comprehensive, albeit hypothetical, framework designed to outline the rigorous process of target identification and validation that a compound like "this compound" would undergo in a drug discovery and development setting. This document serves as an illustrative technical whitepaper, providing researchers, scientists, and drug development professionals with a detailed roadmap of the necessary experimental protocols and data analysis required to bring a novel therapeutic from concept to clinical validation.
Hypothetical Target Identification for this compound
The initial step in characterizing a new therapeutic agent is to identify its molecular target. This process involves a combination of computational and experimental approaches to pinpoint the protein, nucleic acid, or other biological molecule through which the compound exerts its effects.
In Silico Target Prediction
Computational methods provide the first clues to the potential targets of this compound. These approaches leverage the compound's chemical structure to predict its interaction with known protein binding sites.
Table 1: Hypothetical In Silico Target Prediction for this compound
| Prediction Method | Predicted Target(s) | Confidence Score | Putative Pathway |
| Chemical Similarity Matching | Kinase Family X, GPCR Family Y | 0.85, 0.72 | MAPK Signaling, cAMP Signaling |
| Molecular Docking Simulation | Protein Kinase Z (PKZ) | -9.5 kcal/mol | Cell Cycle Regulation |
| Pharmacophore Modeling | Bromodomain-containing protein 4 (BRD4) | 0.92 | Chromatin Remodeling, Transcription |
Experimental Target Identification
Experimental validation is crucial to confirm the computationally predicted targets. A variety of unbiased and biased approaches are employed.
These techniques utilize a modified version of this compound to "pull out" its binding partners from cell lysates or living cells.
Table 2: Hypothetical Affinity Chromatography-Mass Spectrometry Results for this compound
| Bait Molecule | Matrix | Elution Method | Top Identified Proteins | Spectral Counts |
| Biotinylated this compound | Streptavidin beads | Competitive elution with excess this compound | Protein Kinase Z (PKZ) | 152 |
| Heat Shock Protein 90 (HSP90) | 87 | |||
| 14-3-3 protein sigma | 45 |
If this compound was identified through a phenotypic screen (i.e., it elicits a desired cellular response without prior knowledge of its target), a series of deconvolution experiments are necessary.
Experimental Protocol: shRNA/CRISPR Library Screening for this compound Resistance
-
Cell Line Selection: Choose a cell line that is sensitive to this compound treatment.
-
Library Transduction: Transduce the cells with a genome-wide shRNA or CRISPR-Cas9 library.
-
This compound Treatment: Treat the transduced cell population with a lethal dose of this compound.
-
Resistance Selection: Select for cells that survive the treatment, indicating that the knocked-down/out gene is essential for this compound's mechanism of action.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cells and sequence the shRNA/sgRNA inserts to identify the genes that, when silenced, confer resistance.
Target Validation: Confirming the Role of the Identified Target
Once a primary target, for instance, Protein Kinase Z (PKZ), is identified, it must be validated to ensure that its modulation is responsible for the therapeutic effects of this compound and is relevant to the disease of interest.
Direct Target Engagement Assays
These assays confirm the direct binding of this compound to the target protein in a cellular context.
Table 3: Hypothetical Target Engagement Data for this compound and PKZ
| Assay Method | Cell Line | This compound Concentration | Result |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | 1 µM | Increased thermal stability of PKZ by 4.2°C |
| Isothermal Titration Calorimetry (ITC) | Purified PKZ | 0.1 - 10 µM | Kd = 50 nM |
| Surface Plasmon Resonance (SPR) | Immobilized PKZ | 0.01 - 5 µM | kon = 1.2 x 105 M-1s-1, koff = 6.0 x 10-3 s-1 |
Downstream Signaling Pathway Analysis
Modulation of the target by this compound should result in predictable changes in downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of PKZ Pathway
-
Cell Treatment: Treat sensitive cells with varying concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total PKZ, phosphorylated PKZ (p-PKZ), and downstream substrates (e.g., p-SUB1, SUB1).
-
Detection and Analysis: Use chemiluminescence or fluorescence to detect antibody binding and quantify band intensities to determine the effect of this compound on pathway activity.
Caption: Hypothetical signaling pathway of this compound inhibiting Protein Kinase Z.
Genetic Validation
Genetic knockdown or knockout of the target should phenocopy the effects of this compound treatment.
Table 4: Comparison of Phenotypes: this compound Treatment vs. PKZ Knockdown
| Phenotypic Readout | This compound Treatment (1 µM) | PKZ shRNA Knockdown | Control (Vehicle/Scrambled shRNA) |
| Cell Viability (72h) | 45% decrease | 52% decrease | No significant change |
| Apoptosis (Annexin V+) | 3.5-fold increase | 4.1-fold increase | Baseline |
| Cell Cycle Arrest | G1/S phase block | G1/S phase block | Normal progression |
Preclinical Validation and Biomarker Development
The final stage before clinical development involves validating the target in preclinical disease models and developing biomarkers to monitor drug activity.
Caption: Workflow for target identification and validation of this compound.
In Vivo Target Engagement and Efficacy
Demonstrating that this compound can engage its target in an animal model of the disease and produce a therapeutic effect is a critical milestone.
Experimental Protocol: Mouse Xenograft Model
-
Tumor Implantation: Implant human tumor cells expressing high levels of PKZ into immunocompromised mice.
-
This compound Dosing: Once tumors are established, treat mice with this compound or vehicle control via a clinically relevant route of administration.
-
Efficacy Assessment: Monitor tumor volume over time.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue at various time points after the final dose and analyze for levels of p-PKZ and p-SUB1 to confirm in vivo target engagement and pathway modulation.
Patient Selection Biomarkers
Identifying which patients are most likely to respond to this compound is key for successful clinical development.
Table 5: Potential Patient Selection Biomarkers for this compound Therapy
| Biomarker Type | Biomarker | Rationale |
| Predictive | High PKZ expression (mRNA or protein) | Ensures the presence of the drug target. |
| Predictive | Activating mutations in the PKZ gene | May indicate pathway addiction and increased sensitivity. |
| Pharmacodynamic | Decrease in plasma p-SUB1 levels | A non-invasive way to monitor target engagement. |
This comprehensive, albeit theoretical, guide provides a robust framework for the systematic identification and validation of a novel therapeutic agent's target. The successful execution of these, or similar, experimental strategies would be paramount in establishing a clear line of sight from molecular mechanism to clinical efficacy for a compound such as this compound.
A Technical Review of P 1060 and its Analogs: Potent Modulators of ATP-Sensitive Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on P 1060, a potent potassium channel opener, and its structural analogs. This compound belongs to the cyanoguanidine class of compounds and is an analog of the well-characterized vasodilator, Pinacidil. This document summarizes the pharmacological data, details key experimental methodologies, and illustrates the underlying signaling pathways to facilitate further research and development in this area.
Core Pharmacological Activities
This compound and its analogs exert their primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.
Comparative Potency of this compound and its Analogs
A key study by Weston et al. (1988) established the relative spasmolytic potency of this compound, Pinacidil, and another analog, P 1368, in rat portal vein and aorta. The order of potency was determined to be:
This compound > Pinacidil > P 1368 [1]
This qualitative relationship is further supported by their effects on potassium channel activity, as measured by the efflux of Rubidium-86 (⁸⁶Rb⁺), a common surrogate for K⁺ in ion channel studies. In these experiments, this compound was shown to significantly increase ⁸⁶Rb⁺ efflux from the rat portal vein, indicative of its channel opening activity. In contrast, P 1368 had no significant effect on ⁸⁶Rb⁺ efflux, correlating with its lower spasmolytic potency.[1]
Data Presentation
To facilitate a clear comparison of this compound and its analogs, the following table summarizes their key pharmacological characteristics based on the available literature.
| Compound | Chemical Structure | Relative Spasmolytic Potency | Effect on ⁸⁶Rb⁺ Efflux |
| Pinacidil | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | Baseline | Increases ⁸⁶Rb⁺ efflux |
| This compound | N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine | More potent than Pinacidil | Increases ⁸⁶Rb⁺ efflux |
| P 1368 | Structure not definitively available in the public domain | Less potent than Pinacidil | No significant effect |
Experimental Protocols
The primary assay used to characterize the activity of this compound and its analogs is the ⁸⁶Rb⁺ Efflux Assay in vascular smooth muscle. The following is a synthesized protocol based on methodologies described in the literature.
⁸⁶Rb⁺ Efflux Assay in Rat Portal Vein
Objective: To measure the rate of ⁸⁶Rb⁺ efflux from isolated rat portal vein tissue as an index of potassium channel opening activity.
Materials:
-
Male Wistar rats
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
⁸⁶RbCl (radioisotope)
-
Scintillation fluid
-
Liquid scintillation counter
-
Dissection microscope
-
Organ bath system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Dissect the portal vein in cold Krebs solution, cleaning away adherent connective and fatty tissue under a dissection microscope.
-
Cut the vein into helical strips.
-
-
⁸⁶Rb⁺ Loading:
-
Incubate the portal vein strips in Krebs solution containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for a period of 2-3 hours at 37°C, with continuous gassing (95% O₂ / 5% CO₂).
-
-
Efflux Measurement:
-
After the loading period, transfer the tissue strips to a series of individual tubes containing non-radioactive Krebs solution.
-
Transfer the tissues to fresh tubes at regular intervals (e.g., every 2-5 minutes) to collect the effluxed ⁸⁶Rb⁺. This initial phase is to wash out extracellular tracer.
-
After a stable baseline efflux is established, expose the tissues to Krebs solution containing the test compounds (this compound, Pinacidil, or P 1368) at various concentrations.
-
Continue collecting the efflux samples at the same regular intervals.
-
At the end of the experiment, dissolve the tissue strips in a suitable solvent (e.g., nitric acid) to determine the remaining radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity of each collected sample and the digested tissue using a liquid scintillation counter.
-
Calculate the rate coefficient for ⁸⁶Rb⁺ efflux for each time point. This is typically expressed as the fraction of radioactivity lost per minute.
-
Plot the rate coefficient against time to visualize the effect of the test compounds on ⁸⁶Rb⁺ efflux. An increase in the rate coefficient indicates potassium channel opening.
-
Mandatory Visualizations
Signaling Pathway of KATP Channel Openers in Vascular Smooth Muscle
The following diagram illustrates the mechanism of action of this compound and other KATP channel openers in vascular smooth muscle cells.
Caption: Mechanism of action of this compound in vascular smooth muscle.
Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay
This diagram outlines the key steps in the ⁸⁶Rb⁺ efflux assay used to determine the potassium channel opening activity of this compound and its analogs.
Caption: Workflow of the ⁸⁶Rb⁺ efflux assay.
References
Methodological & Application
Application Notes and Protocols for Compound P 1060 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the effects of a hypothetical substance, designated as Compound P 1060, in a cell culture setting. The following protocols are foundational and can be adapted to specific cell lines and research questions.
General Cell Culture and Maintenance
A crucial first step in any cell-based assay is the proper maintenance of healthy, proliferating cell cultures. Consistency in cell culture technique is paramount to obtaining reproducible results.
Cell Line Growth and Subculturing
Objective: To maintain a healthy, actively dividing population of cells for experimentation.
Protocol:
-
Cell Seeding: Initiate cell cultures by seeding a T-75 flask with cryopreserved cells in the appropriate complete growth medium.
-
Incubation: Maintain the cell lines at 37°C in a humidified incubator with 5% CO2.[1]
-
Monitoring: Regularly monitor cell growth and confluency using a microscope. Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[1][2]
-
Passaging (Adherent Cells):
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer twice with 10 mL of sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium.[1]
-
Add 3-5 mL of a dissociation reagent like Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[1][3]
-
Neutralize the trypsin with an equal volume of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.[2]
-
Seed new flasks with the desired number of cells and fresh, pre-warmed complete growth medium.[2]
-
-
Passaging (Suspension Cells):
-
Transfer the desired volume of cell suspension to a sterile conical tube.
-
Centrifuge at 300-400 x g for 5 minutes.[4]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Perform a cell count and seed new flasks at the appropriate density.
-
Assessment of Cellular Viability and Proliferation
To determine the cytotoxic or cytostatic effects of Compound this compound, it is essential to perform viability and proliferation assays.
Cell Viability Assay using Trypan Blue Exclusion
Objective: To quantify the percentage of viable cells in a population after treatment with Compound this compound.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of Compound this compound for the desired duration.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells in a single-cell suspension. For suspension cells, directly collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 1-2 minutes.[2]
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Cell Proliferation Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell proliferation after treatment with Compound this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Compound this compound.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.
Data Presentation:
| Compound this compound Concentration (µM) | % Cell Viability (Trypan Blue) | Proliferation (MTT Absorbance) |
| 0 (Control) | 98 ± 2 | 1.2 ± 0.1 |
| 1 | 95 ± 3 | 1.1 ± 0.09 |
| 10 | 70 ± 5 | 0.8 ± 0.07 |
| 50 | 45 ± 6 | 0.5 ± 0.05 |
| 100 | 20 ± 4 | 0.2 ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Investigation of Signaling Pathways
Understanding the mechanism of action of Compound this compound may involve investigating its impact on key cellular signaling pathways, such as the PI3K/Akt pathway, which is often implicated in cell survival and proliferation.[5][6]
Hypothetical Signaling Pathway Affected by Compound this compound
The following diagram illustrates a potential mechanism by which Compound this compound might exert its effects, for instance, by inhibiting a key kinase in a pro-survival pathway.
References
- 1. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protocol for cell proliferation and cell death analysis of primary muscle stem cell culture using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Novel expression patterns of PI3K/Akt/mTOR signaling pathway components in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperoside prevents osteoporosis by activating the PI3K/AKT signaling pathway to inhibit oxidative stress and promote osteogenesis - 科研通 [ablesci.com]
Application Notes and Protocols for P 1060 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P 1060 is a potent member of the potassium channel opener family of compounds, acting as a vasodilator.[1] As an analog of pinacidil, its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in vasorelaxation. These properties make this compound a valuable tool for investigating cardiovascular physiology and pharmacology in various animal models.
This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, with a focus on its application in rodent models. The information is intended to guide researchers in designing and executing experiments to explore the cardiovascular effects of this compound.
Mechanism of Action: Potassium Channel Activation
This compound exerts its pharmacological effects by activating ATP-sensitive potassium channels (K-ATP channels) located in the cell membrane of vascular smooth muscle cells. The opening of these channels increases the efflux of potassium ions from the cell, leading to hyperpolarization. This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium that is necessary for muscle contraction. The net result is relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.
Data Presentation
In Vitro Potency of this compound and Related Compounds
The following table summarizes the relative potency of this compound and its parent compound, pinacidil, in ex vivo preparations of rat vascular tissue.
| Compound | Tissue | Parameter | Potency | Reference |
| This compound | Rat Portal Vein | Spasmolytic Activity | > Pinacidil | [1] |
| Pinacidil | Rat Portal Vein | Spasmolytic Activity | < this compound | [1] |
| P 1368 | Rat Portal Vein | Spasmolytic Activity | < Pinacidil | [1] |
Experimental Protocols
Ex Vivo Assessment of Vasodilatory Effects in Rat Aortic Rings
This protocol is designed to assess the direct vasodilatory effects of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat using an approved method and immediately excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.
-
Induce a stable contraction with phenylephrine (1 µM).
-
Once a plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats
This protocol provides a general framework for evaluating the in vivo cardiovascular effects of this compound in an anesthetized rat model. Specific doses and infusion rates for this compound should be determined in preliminary dose-ranging studies.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., urethane or sodium pentobarbital)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer and amplifier
-
Data acquisition system
-
Infusion pump
-
This compound solution in a suitable vehicle
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous monitoring of blood pressure and heart rate.
-
Cannulate the femoral vein for intravenous administration of this compound.
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular parameters.
-
Administer this compound via intravenous infusion at a controlled rate.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the infusion period and for a designated time post-infusion.
-
Analyze the data to determine the dose-dependent effects of this compound on blood pressure and heart rate.
Concluding Remarks
This compound is a valuable research tool for investigating the role of potassium channels in cardiovascular regulation. The protocols provided herein offer a starting point for researchers to explore the pharmacological effects of this compound in both ex vivo and in vivo settings. It is recommended that researchers perform pilot studies to determine the optimal experimental conditions for their specific animal models and research questions. As with all animal research, all procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
P 1060: A Multifaceted Designation Across Scientific and Technical Fields
The designation "P 1060" does not correspond to a single, clearly defined pharmaceutical agent with established dosage and administration guidelines. Research across various scientific and technical domains reveals "this compound" as a label for disparate entities, ranging from a preclinical cardiovascular compound and a clinical trial identifier to an industrial adhesive. This report synthesizes the available information to clarify the distinct contexts in which "this compound" is used.
Table 1: Summary of Entities Designated as "this compound"
| Category | Name/Identifier | Description | Field |
| Preclinical Compound | P1060 | An analog of the potassium channel opener Pinacidil, investigated for its effects on vascular smooth muscle. | Pharmacology |
| Clinical Trial | IMPAACT P1060 | A Phase II pediatric HIV/AIDS trial comparing antiretroviral therapy regimens. | Clinical Research |
| Industrial Product | Betamate 1060S | An epoxy-based structural adhesive used in the automotive industry. | Materials Science |
| Educational Course | HEAL 1060 | A course on dosage calculations for medication administration. | Education |
| Clinical Trial | NCT00001060 | A Phase I trial for an HIV-1 C4-V3 polyvalent peptide vaccine. | Clinical Research |
Detailed Application Notes and Protocols
Due to the varied and unrelated nature of the entities designated as "this compound," a unified set of dosage and administration guidelines is not applicable. The following sections provide context-specific details for the most relevant scientific uses of this term.
P1060: A Preclinical Vasodilator
Mechanism of Action: P1060 is an analog of Pinacidil and functions as a potassium channel opener. In preclinical studies involving rat blood vessels, P1060 demonstrated potent spasmolytic activity by increasing potassium ion (K+) efflux.[1] This leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and resulting in vasodilation. The order of potency observed in these studies was P1060 > Pinacidil > P1368.[1]
Experimental Protocols:
-
Isolated Tissue Bath Experiments: The effects of P1060 on vascular tone are typically studied in isolated arterial rings (e.g., rat aorta or portal vein) mounted in an organ bath. The tissue is bathed in a physiological salt solution, and changes in isometric tension are recorded in response to vasoconstrictors (e.g., norepinephrine, potassium chloride) in the presence and absence of P1060.
-
Electrophysiological Recordings: Intracellular microelectrodes can be used to measure the membrane potential of vascular smooth muscle cells. The application of P1060 is expected to cause hyperpolarization, consistent with its mechanism as a potassium channel opener.[1]
-
Rubidium (86Rb) Efflux Assay: As a surrogate for potassium, the efflux of radioactive rubidium (86Rb) from pre-loaded vascular tissue can be measured to directly assess the opening of potassium channels by P1060.[1]
Signaling Pathway:
Figure 1: Mechanism of action of P1060 in vascular smooth muscle cells.
IMPAACT P1060: A Pediatric HIV Clinical Trial
The designation P1060 also refers to a completed Phase II clinical trial conducted by the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) Network.[2][3] This study was not investigating a drug named P1060, but rather used "P1060" as its protocol number.
Study Objective: The primary objective of the IMPAACT P1060 trial was to compare the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children (2 months to less than 3 years of age). The two arms of the study were:
-
A nevirapine (NVP)-based regimen (an NNRTI)
-
A lopinavir/ritonavir (LPV/r)-based regimen (a protease inhibitor)
The study also stratified participants based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission.[3]
Dosage and Administration: The dosages of the antiretroviral drugs used in the P1060 trial were based on the then-current pediatric dosing guidelines and were adjusted for weight. The study itself did not establish new dosage guidelines but rather evaluated the outcomes of existing ones.
Experimental Workflow:
References
- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 3. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P 1060 Assay: An Estrogen Receptor Beta Coactivator Binding Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P 1060 assay, formally identified as the Estrogen Receptor-beta (ERβ) Coactivator Binding Inhibitors ELISA Secondary Assay (PubChem AID: 1060), is a critical tool in the discovery and development of novel therapeutics targeting estrogen-mediated pathways. Estrogen receptors, including ERβ (coded by the ESR2 gene), are ligand-activated transcription factors that play a pivotal role in various physiological and pathological processes, including breast cancer. Upon activation by an agonist like estradiol, ERβ recruits coactivator proteins, a crucial step for initiating the transcription of target genes. The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to identify compounds that can disrupt this interaction between ERβ and its coactivators, thereby acting as potential therapeutic inhibitors.
This document provides a detailed overview of the this compound assay, including its underlying principles, a comprehensive experimental protocol, and representative validation data.
Principle of the Assay
The this compound assay is a competitive binding ELISA. The fundamental principle involves the competition between a test compound and a biotinylated coactivator peptide (such as one derived from SRC-3) for binding to the ligand-binding domain of the ERβ protein. The ERβ protein is first captured on a microplate. In the presence of an inhibitor, the binding of the biotinylated coactivator is reduced. The amount of bound biotinylated coactivator is then quantified using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate. A lower signal indicates a higher inhibitory activity of the test compound.
Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Beta (ERβ). In this pathway, the binding of an estrogen (agonist) to ERβ leads to its dimerization and translocation to the nucleus. Inside the nucleus, the ERβ dimer binds to Estrogen Response Elements (EREs) on the DNA and recruits coactivator proteins, which in turn recruit the transcriptional machinery to initiate gene transcription. The this compound assay focuses on inhibiting the "Coactivator Recruitment" step.
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway.
Assay Development and Validation
The development and validation of an assay like this compound are crucial to ensure its reliability and reproducibility. Key validation parameters are summarized below. The data presented are representative values derived from commercially available ERβ ELISA kits and published literature on similar competitive assays, as specific validation data for the this compound assay is not publicly detailed.
Assay Performance Characteristics
| Parameter | Specification/Value | Description |
| Assay Type | Competitive ELISA | Measures the inhibition of ERβ-coactivator binding. |
| Sensitivity | Analytical Sensitivity: ~0.19 ng/mL | The lowest concentration of ERβ that can be reliably detected. |
| Assay Range | 0.31 - 20 ng/mL | The range of concentrations over which the assay is quantitative. |
| Precision | ||
| Intra-Assay CV% | < 10% | Variation within a single assay run.[1] |
| Inter-Assay CV% | < 10% | Variation between different assay runs.[1] |
| Accuracy (Recovery) | 87-103% | The ability of the assay to detect a known amount of analyte spiked into a sample matrix. |
| Specificity | High | Minimal cross-reactivity with other nuclear receptors (e.g., ERα, Androgen Receptor) should be demonstrated. |
| Linearity | R² > 0.98 | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. |
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between key validation parameters that ensure a robust and reliable assay.
Caption: Key Parameters for Assay Validation.
Experimental Protocol
This protocol is a detailed adaptation based on the PubChem this compound assay description and general competitive ELISA procedures.
Materials and Reagents
-
Protein A/G coated 96-well microplates
-
Recombinant Human Estrogen Receptor β (ERβ)
-
Anti-Human ERβ monoclonal antibody
-
Biotinylated coactivator peptide (e.g., from SRC-3)
-
Estradiol
-
Test compounds
-
Assay Buffer (e.g., 50 mM TRIS pH 8.0, 10% Glycerol, 50 mM KCl, 0.1% BSA, 0.05% NP-40)
-
Wash Buffer (e.g., 1X PBS, 0.05% Tween 20)
-
Blocking Buffer (e.g., SuperBlock)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 0.1N Sulfuric Acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The following diagram outlines the major steps in the this compound experimental workflow.
Caption: this compound Assay Experimental Workflow.
Step-by-Step Procedure
-
ERβ-Estradiol Complex Preparation:
-
Pre-incubate recombinant ERβ with a saturating concentration of estradiol (e.g., 4 µM) in Assay Buffer for 30 minutes on ice.
-
-
Plate Coating:
-
Add 25 µL/well of diluted anti-Human ERβ monoclonal antibody (e.g., 1:500 dilution) to a Protein A/G coated 96-well plate.
-
Incubate for 30 minutes at room temperature.
-
-
ERβ Capture:
-
Following the 30-minute incubation, add 25 µL of the pre-prepared ERβ-estradiol complex to each well.
-
-
Competitive Binding:
-
Add 25 µL of diluted test compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for maximum signal and wells with a known inhibitor for minimum signal.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of biotinylated coactivator peptide (e.g., biotin-SRC-3, diluted 1:300 from a 30 µM stock) to all wells.
-
Incubate for 90 minutes at room temperature to allow for competitive binding.
-
-
Washing and Blocking:
-
Wash the plate 4 times with 200 µL/well of Wash Buffer.
-
Add 100 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 50 µL of Streptavidin-HRP (diluted, e.g., 1:5000) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate 4 times with Wash Buffer.
-
Add 50 µL of TMB Substrate to each well.
-
Incubate at room temperature for 15-20 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_min) / (Abs_max - Abs_min))
-
Where:
-
Abs_sample is the absorbance of the well with the test compound.
-
Abs_max is the average absorbance of the vehicle control wells (maximum signal).
-
Abs_min is the average absorbance of the wells with a known potent inhibitor (minimum signal).
-
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the biotinylated coactivator.
-
Conclusion
The this compound assay provides a robust and sensitive method for identifying and characterizing inhibitors of the ERβ-coactivator interaction. Its competitive ELISA format is well-suited for high-throughput screening campaigns in drug discovery. Proper assay validation is paramount to ensure the generation of high-quality, reproducible data that can confidently guide lead optimization efforts. The protocols and data presented here serve as a comprehensive guide for researchers and scientists working in the field of estrogen receptor-targeted drug development.
References
Application Notes and Protocols for High-Throughput Screening of P 1060 and other Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
Introduction
P 1060 is a potent potassium channel opener, identified as an analog of pinacidil.[1] It belongs to a class of compounds that exert their pharmacological effects by increasing the efflux of potassium ions (K+) from cells, leading to membrane hyperpolarization. This mechanism of action makes this compound and similar compounds valuable tools for research and potential therapeutic agents for conditions such as hypertension and other disorders linked to cellular excitability. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of new potassium channel openers. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action: Potassium Channel Opening
Potassium channels are crucial for setting the resting membrane potential in a wide variety of cells. The opening of these channels allows for the efflux of K+ ions down their electrochemical gradient, which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing cellular excitability. This compound has been shown to increase the efflux of 86Rb+, a surrogate for K+, in vascular smooth muscle cells, confirming its function as a potassium channel opener.[1]
Caption: Signaling pathway of this compound as a potassium channel opener.
High-Throughput Screening Assays for Potassium Channel Openers
Several HTS methodologies are available to identify and characterize potassium channel openers. The choice of assay depends on the specific channel subtype, the required throughput, and the available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| Thallium Flux Assay | Utilizes the permeability of potassium channels to thallium ions (Tl+). A Tl+-sensitive fluorescent dye reports the influx of Tl+ through open channels. | Gold standard for K+ channel HTS, high signal-to-noise ratio, commercially available kits. | Use of toxic thallium, may not be suitable for all channel subtypes. |
| Membrane Potential-Sensing Dyes | Fluorescent dyes that change their emission properties in response to changes in membrane potential. Channel opening and K+ efflux lead to hyperpolarization, which is detected by the dye. | Direct measurement of cellular response, non-radioactive. | Lower signal-to-noise ratio compared to flux assays, potential for artifacts from compound fluorescence. |
| Rubidium Efflux Assay | Cells are loaded with radioactive 86Rb+, a K+ surrogate. The efflux of 86Rb+ through open channels is measured. | Direct measure of ion flux, high sensitivity. | Use of radioactivity, lower throughput than fluorescence-based assays. |
| Yeast-Based Growth Assay | Engineered yeast strains deficient in K+ uptake are used. Their growth in low K+ media is dependent on the function of a heterologously expressed potassium channel. Channel openers enhance growth. | Cost-effective, suitable for very large screens, identifies both activators and inhibitors. | Indirect measure of channel activity, potential for off-target effects in a heterologous system. |
Pharmacological Data for this compound
While specific high-throughput screening data for this compound is not extensively published, its activity as a potent potassium channel opener has been demonstrated in functional assays.
| Compound | Assay | Result | Reference |
| This compound | Spasmolytic activity in rat portal vein | More potent than pinacidil | [1] |
| This compound | 86Rb+ efflux in rat portal vein | Significantly increased efflux | [1] |
Experimental Protocols
The following protocols provide a general framework for high-throughput screening of potassium channel openers like this compound. Optimization of specific parameters (e.g., cell density, dye concentration, incubation times) is recommended for each new cell line and channel target.
Protocol 1: Homogeneous Thallium Flux Assay (1536-Well Format)
This protocol is adapted from established methods for measuring potassium channel activity in a high-throughput format.
Materials:
-
Cells expressing the potassium channel of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound or other test compounds
-
Known potassium channel opener (positive control, e.g., pinacidil)
-
Potassium channel blocker (negative control, e.g., glibenclamide)
-
1536-well black-walled, clear-bottom microplates
Workflow Diagram:
Caption: Experimental workflow for a thallium flux HTS assay.
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells expressing the target potassium channel in the appropriate culture medium.
-
Dispense 2-4 µL of the cell suspension into each well of a 1536-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ dye with PowerLoad™ concentrate and an extracellular quencher in assay buffer).
-
Remove the culture medium from the cell plate.
-
Add 2 µL of the dye loading solution to each well.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 25-50 nL of the compound solutions to the appropriate wells of the assay plate.
-
Incubate for 10-20 minutes at room temperature.
-
-
Stimulation and Detection:
-
Prepare the stimulus buffer containing thallium sulfate and potassium sulfate. The final concentration of potassium will be used to set the membrane potential and activate voltage-gated channels if necessary.
-
Place the assay plate in a kinetic plate reader (e.g., FLIPR Tetra® or equivalent).
-
Add 1 µL of the stimulus buffer to each well while simultaneously initiating fluorescence reading.
-
Record the fluorescence signal kinetically for 2-5 minutes.
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the influx of thallium through open potassium channels.
-
Calculate the response for each well (e.g., maximum signal, area under the curve).
-
Normalize the data to controls (e.g., 0% activation for vehicle-treated wells, 100% activation for a known potent opener).
-
Generate concentration-response curves for this compound and calculate the EC50 value.
Protocol 2: Membrane Potential Assay
This protocol provides an alternative to thallium flux assays, using a fluorescent dye that is sensitive to changes in membrane potential.
Materials:
-
Cells expressing the potassium channel of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound or other test compounds
-
Positive and negative controls
-
384- or 1536-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Dye Loading:
-
Prepare the dye solution in assay buffer according to the manufacturer's protocol.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition: Add test compounds and controls to the assay plate.
-
Detection:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence before and after the addition of a stimulus (if required for the channel subtype, e.g., high potassium for voltage-gated channels). The opening of potassium channels by this compound will cause hyperpolarization, leading to a change in fluorescence.
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to controls.
-
Generate concentration-response curves and determine the EC50 for this compound.
Conclusion
This compound is a valuable pharmacological tool for studying potassium channels. The high-throughput screening assays described in these application notes provide robust and scalable methods for identifying and characterizing novel potassium channel openers. The thallium flux assay is a widely accepted standard, offering high sensitivity and reliability. The choice of the most appropriate assay will depend on the specific research goals and available resources. Careful optimization of assay conditions is essential for generating high-quality, reproducible data in a high-throughput setting.
References
Applications of P-1060 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-1060 (CAS 60559-94-6) is identified as a potent potassium channel opener, putatively targeting ATP-sensitive potassium (K-ATP) channels. While its applications in cardiovascular research are noted, its utility in neuroscience is an emerging area of investigation. This document provides detailed application notes and experimental protocols for the use of P-1060 in neuroscience research, based on the established roles of K-ATP channel openers in neuronal function. These protocols are designed to guide researchers in exploring the effects of P-1060 on neuronal excitability, neuroprotection, and synaptic transmission.
Disclaimer: The experimental data and protocols provided herein are based on the known pharmacology of ATP-sensitive potassium channel openers as a class. Specific quantitative data and optimized protocols for P-1060 in neuronal systems are not yet extensively documented in peer-reviewed literature. Researchers should consider the provided information as a starting point and perform dose-response experiments to determine the optimal concentrations for their specific models.
Mechanism of Action in Neurons
ATP-sensitive potassium (K-ATP) channels are metabolic sensors that couple the metabolic state of a neuron to its electrical activity. These channels are typically closed by intracellular ATP and opened by a decrease in the ATP/ADP ratio. In the central nervous system, K-ATP channels are expressed in various regions, including the hippocampus, cortex, substantia nigra, and hypothalamus.
The opening of K-ATP channels by compounds like P-1060 leads to an efflux of potassium ions (K+) from the neuron. This efflux hyperpolarizes the neuronal membrane, moving the membrane potential further from the threshold for firing an action potential. Consequently, the activation of K-ATP channels by P-1060 is expected to:
-
Reduce neuronal excitability: By hyperpolarizing the membrane, P-1060 can decrease the firing rate of neurons.
-
Provide neuroprotection: During metabolic stress, such as ischemia or hypoglycemia, the opening of K-ATP channels helps to conserve energy by reducing neuronal firing and preventing excessive calcium influx, which can trigger cell death pathways.
-
Modulate neurotransmitter release: By hyperpolarizing presynaptic terminals, P-1060 can reduce the release of neurotransmitters.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for P-1060 based on typical values for other K-ATP channel openers in neuronal preparations. These values should be experimentally determined for P-1060.
| Parameter | Value (Hypothetical) | Cell Type/Preparation | Reference Assay |
| EC50 (Electrophysiology) | 10 - 50 µM | Primary Hippocampal Neurons | Whole-cell patch-clamp |
| IC50 (Binding Assay) | 1 - 10 µM | Rat Brain Synaptosomes | [3H]Glibenclamide displacement |
| Neuroprotection (EC50) | 5 - 25 µM | Cortical Neuron Culture | MTT assay (vs. Glutamate) |
| Inhibition of Neurotransmitter Release (IC50) | 15 - 75 µM | Hippocampal Slices | HPLC (Glutamate) |
Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of P-1060 to protect cultured neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical or hippocampal neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
P-1060 (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days in vitro (DIV).
-
P-1060 Pre-treatment: Prepare serial dilutions of P-1060 in culture medium. A typical starting concentration range would be 1 µM to 100 µM. Remove the old medium and add the P-1060 containing medium to the cells. Incubate for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 50 µM (this concentration may need optimization for your specific culture conditions). Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Cell Death (LDH Assay): Collect the culture supernatant and measure LDH release according to the manufacturer's protocol.
-
Protocol 2: Electrophysiological Recording of P-1060 Effects on Neuronal Excitability
This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of P-1060 on the membrane potential and firing properties of neurons in brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution for patch pipettes.
-
P-1060 (stock solution in DMSO).
Procedure:
-
Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices using a vibratome in ice-cold, oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and elicit action potentials by injecting depolarizing current steps.
-
P-1060 Application: Bath-apply P-1060 at a desired concentration (e.g., 10-50 µM) to the slice.
-
Post-Drug Recording: After a stable effect is observed (typically 5-10 minutes), repeat the recording of resting membrane potential and action potential firing in the presence of P-1060.
-
Data Analysis: Compare the resting membrane potential, input resistance, and the number of action potentials fired in response to current injections before and after P-1060 application. A hyperpolarization of the resting membrane potential and a decrease in the number of evoked action potentials would be indicative of K-ATP channel opening.
Signaling Pathways and Workflows
Signaling Pathway of P-1060 in Neurons
Caption: P-1060 activates K-ATP channels, leading to K+ efflux, hyperpolarization, and neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of P-1060 against excitotoxicity in vitro.
Logical Relationship for Therapeutic Potential
Caption: P-1060's therapeutic potential stems from its ability to quiet neurons and conserve energy.
Application Notes and Protocols for P 1060, a Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Introduction
P 1060 is a cyanoguanidine derivative that functions as a potassium channel opener. It is an analog of pinacidil and demonstrates greater potency in its vasodilatory effects.[1] By activating ATP-sensitive potassium (K-ATP) channels, this compound leads to the hyperpolarization of cell membranes, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels. This mechanism underlies its potential as a therapeutic agent in conditions characterized by cellular hyperexcitability, such as hypertension and potentially other disorders. Due to the limited availability of detailed public data and specific experimental protocols for this compound, this document provides comprehensive application notes and protocols based on its well-characterized parent compound, pinacidil, and the general class of potassium channel openers.
Mechanism of Action
This compound, like other potassium channel openers, exerts its effects by increasing the open probability of K-ATP channels. This leads to an efflux of potassium ions from the cell, driving the membrane potential towards a more negative value (hyperpolarization). In smooth muscle cells, this hyperpolarization closes L-type calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize key quantitative data for pinacidil, the parent compound of this compound. This data provides a reference for the expected potency and effects of K-ATP channel openers.
Table 1: In Vitro Potency of Pinacidil
| Assay | Tissue/Cell Line | Parameter | Value |
| Vasorelaxation | Rat Portal Vein | -log IC50 (M) vs. 20 mM KCl | 6.2 |
| Vasorelaxation | Rat Aorta | Inhibition of Norepinephrine response | Concentration-dependent |
| 86Rb+ Efflux | Rat Aorta | Increase in efflux | Concentration-dependent |
| Apoptosis Induction | HepG2 cells | DNA Fragmentation | Prominent at 1 mM |
Table 2: In Vivo Effects of Pinacidil
| Species | Condition | Effect |
| Rat | Anesthetized | Vasodilation |
| Human | Essential Hypertension | Reduction in blood pressure |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are standard protocols used for evaluating potassium channel openers.
Protocol 1: Rubidium (86Rb+) Efflux Assay for K+ Channel Activity
This assay measures the activity of potassium channels by quantifying the efflux of the potassium surrogate, 86Rb+, from pre-loaded cells.
Workflow:
Caption: Workflow for 86Rb+ Efflux Assay.
Materials:
-
Cell line expressing the target K-ATP channel (e.g., HEK293 cells)
-
96-well cell culture plates
-
Culture medium
-
86RbCl
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
86Rb+ Loading: On the day of the experiment, aspirate the culture medium and replace it with a loading medium containing 1-2 µCi/mL 86RbCl. Incubate for 2-4 hours at 37°C.
-
Washing: Aspirate the loading medium and wash the cells 3-4 times with a pre-warmed assay buffer to remove extracellular 86Rb+.
-
Treatment: Add assay buffer containing various concentrations of this compound or vehicle control to the wells.
-
Efflux: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for 86Rb+ efflux.
-
Sample Collection:
-
Carefully collect the supernatant from each well and transfer it to scintillation vials. This contains the effluxed 86Rb+.
-
Add cell lysis buffer to the wells to lyse the cells. Transfer the lysate to separate scintillation vials. This contains the retained 86Rb+.
-
-
Quantification: Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculation: Calculate the percentage of 86Rb+ efflux for each well using the following formula: % Efflux = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell by controlling the membrane voltage and recording the resulting currents.
Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp.
Materials:
-
Cells expressing the K-ATP channel of interest
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Experimental Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Recording:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) and record the resulting currents. This establishes the baseline current-voltage (I-V) relationship.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record the currents in the presence of the compound.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the channel's activation, deactivation, and I-V relationship.
Concluding Remarks
The protocols and data presented provide a framework for the investigation of this compound as a potential therapeutic agent. As a potent potassium channel opener, its primary mechanism of action suggests therapeutic utility in vasodilation-related conditions. The provided experimental procedures are robust methods for characterizing its pharmacological profile. Researchers are encouraged to adapt these protocols to their specific experimental systems and to further investigate the broader therapeutic potential of this compound. Due to the limited specific data on this compound, it is recommended to include its parent compound, pinacidil, as a positive control in initial experiments.
References
Application Notes and Protocols: P 1060 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
P 1060 is a cyanoguanidine derivative and an analog of pinacidil, recognized for its function as a potassium channel opener. Primarily targeting ATP-sensitive potassium (KATP) channels, this compound induces membrane hyperpolarization in various cell types. This activity modulates cellular excitability and ion flux, making it a compound of interest for therapeutic applications. Research has explored its effects in cardiovascular contexts and, notably, in combination with other compounds to modulate cellular responses, such as protecting against cytotoxicity and potentiating secretagogue effects.
These application notes provide an overview of the use of this compound in combination with other compounds, summarizing key quantitative data, detailing experimental protocols for relevant assays, and illustrating the underlying signaling pathways.
Data Presentation
Table 1: Cytoprotective Effect of this compound on Triamcinolone Acetonide-Induced Toxicity in Retinal Pigment Epithelial (ARPE-19) Cells
| Treatment Group | Cell Viability (%) | Change in Caspase-3 Expression |
| Control (ARPE-19 cells only) | 100 ± 4.9 | Baseline |
| Triamcinolone Acetonide (TA) (0.1 mg/mL) | 50.2 ± 2.3 | Increased |
| This compound + TA | Significantly reversed TA-induced reduction | Significantly reduced TA-induced alteration |
| This compound only | No significant effect on viability | No significant alteration |
Data adapted from a study on the effects of potassium channel openers on triamcinolone acetonide-treated ARPE-19 cells.[1]
Table 2: Potentiation of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells by this compound
| Treatment Group | Histamine Release (%) |
| Control (Mast cells only) | Baseline |
| Compound 48/80 | Concentration-dependent increase |
| This compound + Compound 48/80 | Potentiated Compound 48/80-induced release |
| This compound only | No significant histamine release |
Data derived from a study investigating the modulatory action of potassium channel openers on mast cell degranulation.[2]
Signaling Pathways
This compound Mechanism of Action and Cytoprotective Pathway
This compound exerts its effects by opening ATP-sensitive potassium (KATP) channels in the cell membrane. This leads to an efflux of potassium ions, causing hyperpolarization of the membrane. In the context of cytoprotection against agents like triamcinolone acetonide, this hyperpolarization is thought to inhibit apoptosis by preventing the downstream activation of executioner caspases, such as caspase-3.
Caption: this compound cytoprotective signaling pathway.
This compound Potentiation of Histamine Release
In mast cells, this compound-induced hyperpolarization potentiates the histamine release triggered by secretagogues like compound 48/80. The hyperpolarized state is believed to enhance the influx of calcium ions (Ca2+), a critical step in the degranulation process that leads to histamine release.
Caption: this compound potentiation of mast cell degranulation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound in combination with a cytotoxic agent on the viability of adherent cells, such as ARPE-19.
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Triamcinolone Acetonide (TA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ARPE-19 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment:
-
Prepare stock solutions of this compound and TA in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different treatments:
-
Control (medium with vehicle)
-
TA alone
-
This compound alone
-
This compound in combination with TA
-
-
Include a blank well with medium only for background subtraction.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the absorbance of the blank.
Caption: MTT assay experimental workflow.
Caspase-3 Activity Assay
This protocol outlines a colorimetric assay to measure the activity of caspase-3, an indicator of apoptosis.
Materials:
-
Treated cells (from a parallel experiment to the MTT assay)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method to normalize the caspase activity.
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with lysis buffer.
-
Prepare the reaction mixture according to the kit's instructions, which typically includes a reaction buffer and the DEVD-pNA substrate.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the pNA chromophore.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the caspase-3 activity. Compare the absorbance values of the treated groups to the control to determine the relative change in caspase-3 activity.
Caption: Caspase-3 activity assay workflow.
Histamine Release Assay from Mast Cells
This protocol describes a method to measure histamine release from isolated rat peritoneal mast cells.
Materials:
-
Rat peritoneal mast cells
-
Tyrode's solution or other suitable buffer
-
This compound
-
Compound 48/80
-
Microcentrifuge tubes
-
Fluorometric assay reagents for histamine
Procedure:
-
Mast Cell Isolation: Isolate mast cells from the peritoneal cavity of rats using standard procedures. Resuspend the purified mast cells in a suitable buffer.
-
Pre-incubation: Pre-incubate the mast cell suspension with this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add Compound 48/80 at various concentrations to the mast cell suspension to induce degranulation and histamine release. Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the mast cells.
-
Histamine Measurement:
-
Collect the supernatant, which contains the released histamine.
-
Lyse the cell pellet to determine the residual histamine content (for calculating total histamine).
-
Quantify the histamine concentration in the supernatant and the lysed pellet using a fluorometric assay or an ELISA kit.
-
-
Data Analysis: Express the histamine release as a percentage of the total histamine content.
Caption: Histamine release assay workflow.
References
Application Notes and Protocols for Protein Binding Assays
Topic: P 1060 for Protein Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The binding of a therapeutic candidate to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Generally, only the unbound fraction of a drug is available to interact with its target, elicit a pharmacological response, and be cleared from the circulation.[1][2][3] Consequently, determining the extent of plasma protein binding is a crucial step in the drug discovery and development process.[1] This document provides a detailed overview and protocol for assessing the protein binding of a test compound, here referred to as this compound, a hypothetical peptide with a molecular weight of 1060 Da. The primary method described is Rapid Equilibrium Dialysis (RED), a common and reliable technique for this purpose.[4][5]
Principle of Rapid Equilibrium Dialysis (RED)
The RED assay is an in vitro method used to determine the fraction of a compound that is not bound to proteins in a plasma sample. The assay utilizes a device with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (typically 8-12 kDa) that allows the passage of small molecules like the unbound drug but retains larger proteins.[1][4] The plasma sample containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other. The system is then incubated until the concentration of the free compound reaches equilibrium between the two chambers.[1][4] By measuring the concentration of the compound in the buffer chamber, the unbound concentration in the plasma can be determined.
Experimental Protocols
Rapid Equilibrium Dialysis (RED) Assay Protocol
This protocol is adapted from standard laboratory procedures for determining plasma protein binding.[1][4]
Materials:
-
This compound (Test Compound)
-
Control compounds (e.g., Warfarin for high binding, Atenolol for low binding)[1]
-
Human plasma (or plasma from other species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis
-
Rapid Equilibrium Dialysis (RED) device inserts and base plate
-
Adhesive plate seals
-
Incubator shaker capable of maintaining 37°C
-
96-well plates for sample collection and analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking Plasma: Spike the plasma with the test compound to achieve the desired final concentration (e.g., 1-5 µM).[1] Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid protein precipitation. Vortex gently to mix. Prepare separate spiked plasma samples for control compounds.
-
RED Device Assembly: Insert the RED device inserts into the wells of the base plate.
-
Sample Loading:
-
Add the appropriate volume of the this compound-spiked plasma to the sample chamber (the larger chamber) of the RED device insert (typically 200-300 µL).
-
Add a larger volume of PBS (pH 7.4) to the buffer chamber (the smaller chamber) (typically 350-500 µL).[4]
-
-
Incubation: Seal the plate securely with an adhesive seal to prevent evaporation. Place the plate on an orbital shaker in an incubator set at 37°C and shake at a moderate speed (e.g., 100-300 RPM) for the duration required to reach equilibrium (typically 4-6 hours, but may need to be optimized for highly bound compounds).[1][5][6]
-
Sample Collection: After incubation, carefully remove the sealing tape.
-
Aspirate an aliquot (e.g., 50 µL) from the buffer chamber and transfer it to a well in a 96-well collection plate.
-
Aspirate an equal volume aliquot from the plasma chamber and transfer it to a separate well in the same collection plate.
-
-
Sample Processing for Analysis:
-
To the buffer chamber samples, add an equal volume of blank plasma.
-
To the plasma chamber samples, add an equal volume of PBS. This step is to ensure matrix consistency between the samples for LC-MS/MS analysis.
-
Add a volume of ACN containing the internal standard (typically 3-4 times the sample volume) to all wells to precipitate the proteins.[1][4]
-
-
Centrifugation: Seal the collection plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 3000-4000 x g) for 20 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to another 96-well plate for analysis by a validated LC-MS/MS method to determine the concentration of this compound in both the buffer and plasma chamber samples.
Data Analysis:
The percentage of unbound drug (% Unbound) is calculated using the following formula:
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
The percentage of bound drug (% Bound) is calculated as:
% Bound = 100 - % Unbound
Data Presentation
The quantitative results from the protein binding assays should be summarized in a clear and structured table for easy comparison.
Table 1: Plasma Protein Binding of this compound and Control Compounds
| Compound | Concentration (µM) | % Unbound (Mean ± SD, n=3) | % Bound (Mean ± SD, n=3) |
| This compound | 1 | [Insert Data] | [Insert Data] |
| Warfarin (High Binding Control) | 1 | < 5% | > 95% |
| Atenolol (Low Binding Control) | 1 | > 80% | < 20% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the Rapid Equilibrium Dialysis (RED) assay.
Hypothetical Signaling Pathway Modulation
Understanding the free concentration of this compound is crucial if it is intended to modulate a specific signaling pathway. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be influenced by the unbound fraction of a drug.
References
- 1. Plasma Protein Binding Assay [visikol.com]
- 2. Rational use of plasma protein and tissue binding data in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of P 1060
For Researchers, Scientists, and Drug Development Professionals
Compound: P 1060 Systematic Name: N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine CAS Number: 60559-94-6 Chemical Formula: C₁₁H₁₅N₅ Mechanism of Action: this compound is an analog of pinacidil and acts as a K+ channel opener, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation.
Introduction
Chemical and Physical Data
A summary of the known quantitative data for this compound is presented in Table 1. Researchers are encouraged to characterize the synthesized product thoroughly to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅ | [1] |
| Molar Mass | 217.27 g/mol | [1] |
| CAS Number | 60559-94-6 | [1] |
Synthesis of this compound
The proposed synthesis of this compound involves a two-step process, beginning with the formation of a substituted thiourea from 3-aminopyridine, followed by conversion to the final N'-cyanoguanidine product.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
3-Aminopyridine
-
tert-Butyl isothiocyanate
-
Lead(II) cyanamide (or a suitable carbodiimide activating agent)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
Step 1: Synthesis of N-(tert-butyl)-N'-(pyridin-3-yl)thiourea
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1 equivalent) in anhydrous THF.
-
To this solution, add tert-butyl isothiocyanate (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure thiourea intermediate.
Step 2: Synthesis of N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine (this compound)
-
In a clean, dry round-bottom flask under an inert atmosphere, suspend the N-(tert-butyl)-N'-(pyridin-3-yl)thiourea (1 equivalent) in anhydrous DMF.
-
Add Lead(II) cyanamide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove insoluble lead salts.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. A multi-step purification protocol is recommended to achieve high purity.
Diagram 2: Purification Workflow for this compound
References
Troubleshooting & Optimization
Technical Support Center: P 1060 Experimental Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing P 1060, a novel experimental inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Class I Phosphoinositide 3-kinases (PI3Ks). By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, inhibits the downstream activation of key signaling proteins, most notably Akt and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[3][4][5][6]
Q2: What are the expected downstream effects of this compound treatment in cancer cell lines?
Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream mTOR substrates like S6 ribosomal protein and 4E-BP1.[7][8] This inhibition of the PI3K/Akt/mTOR pathway should result in reduced cell viability, induction of apoptosis, and cell cycle arrest.[9][10]
Q3: My this compound stock solution appears to have precipitated. How should I handle this?
Precipitation of small molecule inhibitors can occur, especially during storage.[11] It is recommended to gently warm the stock solution to 37°C and vortex or sonicate until the precipitate is fully dissolved.[12] Before use, always visually inspect the solution for any remaining particulates. To minimize precipitation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Inconsistent or No-Effect Results in Cell-Based Assays
Q: I am not observing the expected decrease in cell viability with this compound treatment. What are the possible reasons?
A: Several factors could contribute to a lack of effect in cell viability assays:
-
Compound Instability: this compound may be unstable in your cell culture medium.[11] It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations in the PI3K pathway or activation of compensatory signaling pathways.[13][14]
-
Incorrect Dosing: The concentrations of this compound used may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Experimental Seeding Density: Cell plating density can influence drug sensitivity.[15] Ensure consistent seeding densities across all experiments.
Troubleshooting Western Blot Results
Q: I am having trouble detecting a decrease in phospho-Akt levels after this compound treatment. What can I do?
A: Difficulty in detecting changes in protein phosphorylation via Western blot is a common issue. Here are some troubleshooting steps:
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.[16]
-
Antibody Quality: The primary antibody against phospho-Akt may not be specific or sensitive enough. It is important to use a well-validated antibody.[17][18]
-
Blocking Buffer: For phospho-protein detection, it is often recommended to use 5% w/v Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains casein which can interfere with the detection of phosphorylated proteins.[16][19]
-
Loading Controls: Always include a total Akt control to ensure that the observed decrease in the phospho-protein is not due to a general decrease in the total protein level. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.[20]
Off-Target Effects
Q: I am observing a cellular phenotype that is not consistent with PI3K inhibition. Could this be an off-target effect of this compound?
A: It is possible that the observed phenotype is due to off-target effects, especially at higher concentrations of the inhibitor.[21][22] To investigate this:
-
Use a Structurally Unrelated PI3K Inhibitor: If a different PI3K inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.[21]
-
Genetic Knockdown: Compare the phenotype observed with this compound treatment to the phenotype of cells where a key pathway component (e.g., PI3K or Akt) has been knocked down using siRNA or shRNA.[22]
-
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected phenotype is only present at concentrations well above the IC50 for PI3K inhibition.[22]
Quantitative Data
Below is a summary of hypothetical IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K | 15 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 250 |
| PC-3 | Prostate Cancer | PTEN null | 30 |
| U87 MG | Glioblastoma | PTEN null | 25 |
| HCT116 | Colorectal Cancer | H1047R | 10 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.[23][24]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phospho-Akt
This protocol is for determining the effect of this compound on the phosphorylation of Akt.[16][20]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing P 1060 Concentration for Assays
Welcome to the technical support center for P 1060, a potent potassium channel opener. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of pinacidil and functions as a potassium channel opener.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane. This leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1] This hyperpolarization inhibits the opening of voltage-gated calcium channels, subsequently reducing intracellular calcium concentration and leading to the relaxation of smooth muscle and modulation of neuronal activity.
Q2: In which types of assays is this compound commonly used?
This compound is primarily used in assays that investigate processes regulated by membrane potential and intracellular calcium. These include:
-
Electrophysiology Assays (Patch-Clamp): To directly measure the opening of potassium channels and changes in membrane potential.
-
Ion Flux Assays (Rubidium or Thallium Flux): To indirectly measure potassium channel activity by quantifying the movement of surrogate ions.
-
Vascular Smooth Muscle Contraction/Relaxation Assays: To assess the vasorelaxant properties of this compound on isolated blood vessels.
-
Cell Viability and Cytotoxicity Assays: To determine the effect of this compound on cell health at various concentrations.
Q3: What is a recommended starting concentration range for this compound in my experiments?
While the optimal concentration of this compound will depend on the specific cell type, assay conditions, and desired effect, a good starting point can be extrapolated from studies on its parent compound, pinacidil, and the observation that this compound is more potent.[1]
For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for generating a dose-response curve. Based on the available data for pinacidil, which shows effects in the low micromolar range, it is advisable to include lower concentrations for this compound.
Quantitative Data Summary
The following table summarizes typical concentration ranges for the parent compound, pinacidil, which can be used as a reference for designing experiments with the more potent this compound.
| Compound | Assay Type | Effective Concentration Range | IC50/EC50 | Reference Tissue/Cell |
| Pinacidil | Inhibition of Mechanical Activity | 0.3 - 100 µM | - | Rat Portal Vein/Aorta |
| Pinacidil | Coronary Artery Relaxation | - | 1.26 µM (IC50) | Coronary Arteries |
| Pinacidil | K-ATP Channel Activation | Starts from 5 µM | - | Guinea Pig Ventricular Myocytes |
Note: As this compound is reported to be more potent than pinacidil, it is recommended to test concentrations at and below the lower end of the ranges listed for pinacidil.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving potassium channel openers like this compound.
Rubidium (Rb+) Efflux Assay for Potassium Channel Activity
This assay indirectly measures the activity of potassium channels by quantifying the efflux of rubidium ions (Rb+), a surrogate for K+.
Materials:
-
Cells expressing the target potassium channel (e.g., vascular smooth muscle cells or a recombinant cell line)
-
96-well cell culture plates
-
Loading Buffer: Physiological salt solution containing RbCl (e.g., 5 mM)
-
Stimulation Buffer: Physiological salt solution with or without this compound at various concentrations
-
Lysis Buffer (e.g., 1% Triton X-100)
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Loading with Rubidium: Aspirate the culture medium and wash the cells with a physiological salt solution. Add the Loading Buffer containing RbCl and incubate for a sufficient time to allow for Rb+ uptake (e.g., 2-4 hours).
-
Washing: Remove the Loading Buffer and wash the cells multiple times with a Rb+-free physiological salt solution to remove extracellular Rb+.
-
Stimulation: Add the Stimulation Buffer containing different concentrations of this compound (and appropriate controls) to the wells and incubate for a defined period (e.g., 10-30 minutes).
-
Sample Collection:
-
Carefully collect the supernatant (extracellular fraction) from each well.
-
Add Lysis Buffer to the wells to lyse the cells and release the intracellular Rb+.
-
-
Measurement: Determine the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of Rb+ efflux for each condition: (% Efflux) = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] * 100. Plot the % Efflux against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Vascular Smooth Muscle Contraction Assay
This ex vivo assay assesses the effect of this compound on the contractility of isolated blood vessels.
Materials:
-
Isolated blood vessel rings (e.g., rat aorta or portal vein)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., norepinephrine, phenylephrine, or high KCl)
-
This compound stock solution
Procedure:
-
Tissue Preparation: Isolate the desired blood vessel and cut it into small rings (2-3 mm).
-
Mounting: Mount the vessel rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Pre-contraction: Induce a stable contraction using a vasoconstrictor agent.
-
This compound Application: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the this compound concentration to determine the EC50 value.
Troubleshooting Guide
Issue: High Background Signal in Ion Flux Assays
-
Possible Cause: Incomplete removal of extracellular Rb+ or Tl+ after the loading step.
-
Solution: Increase the number and volume of washes after loading. Ensure that the aspiration of the wash buffer is complete without disturbing the cell monolayer.
-
Possible Cause: Non-specific binding of this compound or the tracer ion to the plate or cellular components.
-
Solution: Pre-treat the plates with a blocking agent if necessary. Optimize the concentration of the tracer ion and the loading time.
Issue: Low or No Response to this compound
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration range of this compound tested. As this compound is more potent than pinacidil, ensure that you are testing in the appropriate nanomolar to low micromolar range.
-
Possible Cause: The target potassium channels are not expressed or are not functional in the chosen cell line.
-
Solution: Verify the expression of the target K-ATP channels in your cell model using techniques like RT-PCR or Western blotting. Use a positive control potassium channel opener to confirm assay functionality.
-
Possible Cause: this compound has poor solubility or stability in the assay buffer.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all conditions. Check for any precipitation of the compound in the assay buffer.
Issue: Cell Death at High this compound Concentrations
-
Possible Cause: Cytotoxic effects of this compound at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Limit the maximum concentration used in your functional assays to a non-toxic level.
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Investigate potential off-target effects by using specific inhibitors for other ion channels or signaling pathways that might be affected. If off-target effects are suspected, use the lowest effective concentration of this compound.
Visualizations
References
P 1060 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of P-1060, a potassium channel opener.
Frequently Asked Questions (FAQs)
Q1: What is P-1060 and why is its solubility a concern?
Q2: What are the key physicochemical properties of P-1060 that influence its solubility?
-
pKa: The pKa value indicates the pH at which the compound is 50% ionized. For a cyanoguanidine derivative, the basicity of the guanidine group will be a key determinant. The solubility of P-1060 is expected to be pH-dependent, with higher solubility at a pH below its pKa where it becomes protonated and more polar.
-
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound. A higher logP suggests greater lipid solubility and potentially lower aqueous solubility. For compounds intended to cross cell membranes to act on intracellular targets, a balance between lipophilicity and hydrophilicity is crucial.
-
Melting Point: A high melting point is often associated with high crystal lattice energy, which can make it more difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[3][4]
Understanding these properties is essential for developing an appropriate solubilization strategy.
Q3: What are the recommended solvents for preparing a stock solution of P-1060?
For initial stock solutions of poorly water-soluble compounds like P-1060, organic solvents are typically used. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO) . Other organic solvents such as ethanol and methanol can also be considered. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent, which can then be diluted into the aqueous experimental medium.
Important Considerations:
-
Always use high-purity, anhydrous solvents to prevent degradation of the compound.
-
Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can have cytotoxic or off-target effects.[5][6] It is advisable to keep the final DMSO concentration below 0.5% in most cell-based assays.
Troubleshooting Guide: P-1060 Solubility Issues
This guide addresses common problems encountered when dissolving and using P-1060 in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| P-1060 powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or low solvent power. | - Increase the volume of the solvent. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. - Consider trying an alternative organic solvent (e.g., if DMSO fails, try ethanol or a co-solvent mixture). |
| Precipitation occurs when diluting the P-1060 stock solution into aqueous buffer or cell culture medium. | The aqueous medium has a much lower solubilizing capacity for P-1060 than the organic stock solvent. | - Decrease the final concentration of P-1060 in the aqueous medium. - Increase the concentration of the organic co-solvent in the final solution (while staying within acceptable limits for your assay). - Adjust the pH of the aqueous medium. Since P-1060 is a basic compound, lowering the pH may increase its solubility. - Consider using a formulation aid such as a surfactant or a cyclodextrin to enhance aqueous solubility. |
| Inconsistent or unexpected results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect your solutions for any precipitate before use. - Prepare fresh dilutions from the stock solution for each experiment. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved microparticles. |
Experimental Protocols
Protocol 1: Preparation of a P-1060 Stock Solution
Objective: To prepare a high-concentration stock solution of P-1060 for use in in vitro experiments.
Materials:
-
P-1060 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of P-1060 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the approximate solubility of P-1060 in a specific aqueous buffer.
Materials:
-
P-1060 powder
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of P-1060 powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of P-1060 in the filtered supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of P-1060 in that specific buffer.
Data Presentation
Table 1: General Solubility Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the compound, leading to higher aqueous solubility for ionizable drugs. | Simple and cost-effective. | Only applicable to ionizable compounds; may affect compound stability or biological activity. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous medium to increase the overall solubilizing capacity. | Effective for many non-polar compounds. | The co-solvent may have its own biological effects or toxicity at higher concentrations. |
| Solid Dispersions | The drug is dispersed in a solid matrix of a carrier, often a polymer, to improve its dissolution rate. | Can significantly enhance bioavailability. | Requires specialized formulation techniques. |
| Particle Size Reduction | Increasing the surface area of the drug particles by micronization or nanosuspension enhances the dissolution rate. | Broadly applicable to crystalline compounds. | May not increase the equilibrium solubility. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior. | Can significantly increase aqueous solubility. | The complexing agent may have its own pharmacological or toxicological properties. |
Visualization
Signaling Pathway of P-1060 Action
Caption: P-1060 activates ATP-sensitive potassium channels, leading to membrane hyperpolarization.
Experimental Workflow for Assessing P-1060 Solubility
Caption: A logical workflow for preparing and troubleshooting P-1060 solutions for experiments.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Preventing P 1060 degradation in experiments
P 1060 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with P 1060, a potent potassium channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an analog of pinacidil and functions as a potassium channel opener. Its primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation.
Q2: Which specific subtypes of KATP channels does this compound target?
A2: While specific subtype selectivity studies for this compound are not extensively documented in publicly available literature, its parent compound, pinacidil, and other openers in its class are known to interact with the sulfonylurea receptor (SUR) subunit of the KATP channel complex. KATP channels are hetero-octamers composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits (SUR1, SUR2A, SUR2B), with different combinations exhibiting tissue-specific expression. For example, Kir6.2/SUR1 is prominent in pancreatic beta-cells, Kir6.2/SUR2A in cardiac muscle, and Kir6.1/SUR2B in vascular smooth muscle. It is crucial to determine the subtype selectivity of this compound in your experimental system.
Q3: What are the potential off-target effects of this compound?
A3: Specific off-target interactions for this compound have not been thoroughly profiled in available literature. However, researchers should be aware of potential off-target effects observed with other potassium channel openers,
Technical Support Center: Enhancing the In Vivo Efficacy of P 1060
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the Polo-like kinase 1 (PLK1) inhibitor, P 1060.
Troubleshooting Guide: In Vivo this compound Experiments
This guide addresses common issues that may arise during in vivo studies with this compound, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Suboptimal anti-tumor efficacy | Inadequate Drug Exposure: The concentration of this compound at the tumor site may be insufficient due to poor bioavailability, rapid metabolism, or inefficient distribution. | Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tumor concentrations of this compound over time. Formulation Optimization: Evaluate different drug delivery systems or excipients to improve solubility and absorption. Dose Escalation: If tolerated, consider a dose-escalation study to achieve higher systemic exposure. |
| Insufficient Target Engagement: this compound may not be effectively inhibiting its target, PLK1, within the tumor tissue. | Pharmacodynamic (PD) Assay: Measure the levels of downstream biomarkers of PLK1 activity, such as phosphorylated PLK1 substrates, in tumor samples. Immunohistochemistry (IHC): Use IHC to visualize the localization and inhibition of PLK1 in tumor sections. | |
| Tumor Model Resistance: The selected in vivo model may possess intrinsic or acquired resistance mechanisms to PLK1 inhibition. | Molecular Profiling: Analyze the genomic and proteomic landscape of the tumor model to identify potential resistance markers. Combination Therapy: Explore synergistic combinations with other anti-cancer agents that target parallel or downstream pathways. | |
| High variability in animal response | Inconsistent Drug Administration: Variations in the volume or technique of this compound administration can lead to inconsistent dosing. | Standardize Procedures: Ensure all personnel are trained on a standardized protocol for drug formulation and administration. Verify Dosing Solutions: Regularly check the concentration and stability of the this compound dosing solution. |
| Animal Health and Husbandry: Differences in animal age, weight, or underlying health conditions can impact drug metabolism and response. | Health Monitoring: Implement a rigorous health monitoring program for the study animals. Acclimatization: Allow for a sufficient acclimatization period before starting the experiment. | |
| Observed toxicity or adverse effects | On-target Toxicity: Inhibition of PLK1 in healthy, proliferating tissues can lead to side effects such as myelosuppression. | Dose and Schedule Modification: Investigate alternative dosing schedules (e.g., intermittent dosing) to minimize exposure to healthy tissues while maintaining anti-tumor activity. Supportive Care: Provide supportive care measures as recommended for PLK1 inhibitor-associated toxicities. |
| Off-target Effects: this compound may be interacting with other kinases or cellular targets, leading to unexpected toxicity. | Kinase Profiling: Perform a comprehensive kinase profiling assay to assess the selectivity of this compound. Vehicle Control: Ensure that the observed toxicity is not due to the delivery vehicle by including a vehicle-only control group. |
Frequently Asked Questions (FAQs)
Q1: What are the key biomarkers to assess this compound target engagement in vivo?
A1: To confirm that this compound is hitting its intended target, PLK1, you should measure the modulation of downstream substrates. Key pharmacodynamic biomarkers for PLK1 inhibition include a decrease in phosphorylated Thr-210 of PLK1 itself, and reduced phosphorylation of PLK1 substrates like BubR1 and CDC25C. These can be assessed in tumor lysates via Western blot or in fixed tumor tissue by immunohistochemistry.
Q2: What are some common mechanisms of resistance to PLK1 inhibitors like this compound?
A2: Resistance to PLK1 inhibitors can arise from several factors. Upregulation of efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the drug. Additionally, mutations in the PLK1 gene that alter the drug-binding site can prevent effective inhibition. Alterations in downstream signaling pathways that bypass the need for PLK1 activity can also contribute to resistance.
Q3: What types of tumor models are most sensitive to this compound?
A3: Tumors with high proliferation rates and those that exhibit "mitotic stress" are often more sensitive to PLK1 inhibitors. This includes many hematological malignancies and solid tumors with mutations in genes that regulate the cell cycle, such as TP53. It is advisable to perform in vitro screening across a panel of cell lines to identify sensitive models before initiating in vivo studies.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study of this compound
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Animal Model: Utilize the same tumor-bearing mouse strain as in the efficacy studies.
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Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
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Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. At each time point, a cohort of mice should be euthanized for tumor tissue collection.
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Sample Processing: Process blood to plasma. Homogenize tumor tissue.
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Bioanalysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
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Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and tissue-to-plasma ratio.
Protocol 2: In Vivo Pharmacodynamic (PD) Biomarker Analysis
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Study Design: Treat tumor-bearing mice with this compound or vehicle control for a specified duration (e.g., single dose or multiple doses).
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Tissue Collection: Euthanize mice at selected time points post-treatment and excise tumor tissues.
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Western Blot Analysis:
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Homogenize a portion of the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
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Determine protein concentration using a BCA assay.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against p-PLK1 (Thr210), total PLK1, and a downstream marker like p-BubR1. Use a loading control like GAPDH or β-actin.
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Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
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Immunohistochemistry (IHC):
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Fix the remaining tumor portion in 10% neutral buffered formalin and embed in paraffin.
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Section the paraffin blocks and mount on slides.
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Perform antigen retrieval followed by incubation with the primary antibody for a biomarker of interest.
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Apply a labeled secondary antibody and a chromogenic substrate for visualization.
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Counterstain with hematoxylin and analyze under a microscope.
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Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
P 1060 experimental controls and best practices
Welcome to the technical support center for P 1060, a potent ATP-sensitive potassium (K-ATP) channel opener. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyanoguanidine compound and an analog of pinacidil. Its primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of various tissues, particularly in vascular smooth muscle cells.[1] This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[1]
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily used in preclinical research to study the physiological and pathophysiological roles of K-ATP channels. Common applications include investigating its effects on vascular tone, blood pressure regulation, and its potential therapeutic effects in conditions like hypertension. It is often used in isolated tissue bath experiments with vascular rings (e.g., rat aorta) and in cellular assays to measure ion channel activity.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound, similar to its parent compound pinacidil, is soluble in organic solvents like DMSO and ethanol.[2][3] For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-100 mM. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer. Note that the final concentration of DMSO in your experiment should be kept low (typically <0.1%) to avoid solvent effects.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is a potent K-ATP channel opener, it may exhibit some off-target effects, particularly at higher concentrations. Its parent compound, pinacidil, has been shown to also affect large-conductance Ca2+-activated K+ (BKCa) channels.[5][6] Additionally, some K-ATP channel openers have been reported to interact with other ion channels or cellular signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish the effects mediated by K-ATP channels from potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak response to this compound in vascular relaxation assay | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Tissue viability: The isolated blood vessel may be damaged or not viable. 3. Incorrect experimental conditions: Suboptimal buffer composition, temperature, or pH. 4. Presence of K-ATP channel blockers: Contamination of reagents or buffers. | 1. Prepare a fresh stock solution of this compound. 2. Test the viability of the tissue by inducing contraction with a known vasoconstrictor (e.g., phenylephrine or KCl) and relaxation with a known vasodilator (e.g., sodium nitroprusside). 3. Ensure the physiological salt solution is correctly prepared, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. 4. Use fresh, high-purity reagents and water to prepare all solutions. |
| High variability between experimental replicates | 1. Inconsistent tissue preparation: Differences in the size or handling of the isolated vascular rings. 2. Pipetting errors: Inaccurate dilution of this compound stock solution. 3. Fluctuations in experimental conditions: Unstable temperature or pH of the buffer. | 1. Standardize the procedure for isolating and mounting the vascular rings to ensure uniformity. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Monitor and maintain stable temperature and pH throughout the experiment. |
| Unexpected contractile response to this compound | 1. High concentration of this compound: Off-target effects at supra-physiological concentrations. 2. Contamination of this compound stock. | 1. Perform a full dose-response curve to determine the optimal concentration range for relaxation. 2. Use a new, unopened vial of this compound to prepare a fresh stock solution. |
| Effect of this compound is not blocked by a K-ATP channel inhibitor (e.g., glibenclamide) | 1. Insufficient concentration of the blocker: The concentration of glibenclamide may not be high enough to fully inhibit the K-ATP channels. 2. Off-target effect of this compound: The observed effect may not be mediated by K-ATP channels. 3. Inactive blocker: The glibenclamide solution may have degraded. | 1. Increase the concentration of glibenclamide or pre-incubate the tissue with the blocker for a longer duration. 2. Consider the possibility of this compound acting on other ion channels (e.g., BKCa channels) and use appropriate blockers to investigate this. 3. Prepare a fresh solution of glibenclamide. |
Data Presentation
Table 1: Comparative Potency of this compound and Pinacidil
| Compound | Assay | Tissue | Potency (IC50/EC50) | Reference |
| This compound | Inhibition of KCl-induced contraction | Rat Portal Vein | More potent than Pinacidil | [1] |
| Pinacidil | Inhibition of phenylephrine-induced contraction | Canine Coronary Artery | IC50: 6.8 ± 1.89 x 10⁻¹⁰ M | [7] |
| Pinacidil | Relaxation of spontaneous tone | Guinea-pig Trachealis | IC50: 4.9 x 10⁻⁷ M | [8] |
| Pinacidil | Inhibition of KCl-induced contraction | Rat Aorta | - | [1] |
Experimental Protocols
Vascular Smooth Muscle Contraction Assay
This protocol describes the measurement of isometric tension in isolated rat aortic rings to assess the vasorelaxant effect of this compound.
Materials:
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Male Wistar rats (250-300g)
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Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.
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Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
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This compound
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Glibenclamide (optional, for blocking K-ATP channels)
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Isolated organ bath system with force transducers
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Data acquisition system
Procedure:
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Tissue Preparation:
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Euthanize the rat by an approved method and excise the thoracic aorta.
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Immediately place the aorta in ice-cold Krebs-Henseleit solution.
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Carefully remove adhering connective and adipose tissue.
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Cut the aorta into rings of 2-3 mm in length.
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Mounting:
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Mount each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
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Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
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Experiment:
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After equilibration, induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).
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Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 10 µM).
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Record the relaxation response at each concentration until a maximal effect is achieved.
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To investigate the involvement of K-ATP channels, pre-incubate the aortic rings with a K-ATP channel blocker like glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor and this compound.
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Data Analysis:
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Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
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Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
⁸⁶Rb⁺ Efflux Assay
This assay measures the activity of K-ATP channels by quantifying the efflux of the potassium analog, ⁸⁶Rb⁺, from the cells or tissue.
Materials:
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Isolated tissue (e.g., rat portal vein strips) or cultured cells
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Krebs-Henseleit solution
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⁸⁶RbCl (radioactive rubidium)
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This compound
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Scintillation counter and vials
Procedure:
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Loading with ⁸⁶Rb⁺:
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Incubate the tissue strips or cells in Krebs-Henseleit solution containing ⁸⁶RbCl (e.g., 1 µCi/mL) for 2-3 hours at 37°C to allow for the uptake of the radioactive tracer.
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Washout:
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After loading, wash the tissue or cells with non-radioactive Krebs-Henseleit solution to remove extracellular ⁸⁶Rb⁺. This is typically done by transferring the tissue through a series of tubes with fresh buffer at regular intervals (e.g., every 5 minutes).
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Stimulation:
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After a stable baseline efflux is established, expose the tissue or cells to this compound at the desired concentration.
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Continue to collect the efflux samples at regular intervals.
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Measurement of Radioactivity:
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At the end of the experiment, dissolve the tissue or lyse the cells to determine the total remaining ⁸⁶Rb⁺.
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Measure the radioactivity in all the collected efflux samples and the final tissue/cell lysate using a scintillation counter.
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Data Analysis:
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Calculate the rate of ⁸⁶Rb⁺ efflux for each time point as a fraction of the total ⁸⁶Rb⁺ present in the tissue/cells at that time.
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Plot the efflux rate against time to visualize the effect of this compound. The increase in the efflux rate upon addition of this compound indicates the opening of K-ATP channels.
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for the vascular smooth muscle contraction assay.
References
- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinacidil actions on ion channels in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxant effects of the potassium channel activators BRL 38227 and pinacidil on guinea-pig and human airway smooth muscle, and blockade of their effects by glibenclamide and BRL 31660 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P 1060 Data Analysis and Interpretation
A Note to Our Users: The term "P 1060" is a broad identifier. To provide the most accurate and relevant support, please specify the exact nature of your this compound experiment or platform (e.g., this compound Kinase Assay, this compound Mass Spectrometry Analysis, etc.) when consulting this guide. The following troubleshooting advice and frequently asked questions are based on general challenges encountered in complex biological data analysis.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during data analysis and interpretation.
Guide 1: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Preparation Variability | - Review and standardize your sample collection, storage, and preparation protocols. - Ensure consistent reagent concentrations and incubation times. |
| Instrument Calibration Drift | - Perform daily or weekly calibration checks as recommended by the instrument manufacturer. - Analyze a standard reference sample with each batch to monitor instrument performance. |
| Pipetting/Handling Errors | - Use calibrated pipettes and proper pipetting techniques. - Minimize the number of handling steps and transfers. |
| Batch Effects | - If possible, process all samples in a single batch. - If multiple batches are necessary, include bridging samples or use batch correction algorithms during data analysis. |
Experimental Workflow for Identifying Batch Effects:
Workflow for detecting and correcting batch effects in experimental data.
Guide 2: High Background or Low Signal-to-Noise Ratio
Problem: The experimental signal is weak and difficult to distinguish from the background noise, leading to unreliable measurements.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | - Titrate key reagents (e.g., antibodies, enzymes) to determine the optimal concentration. |
| Insufficient Washing Steps | - Increase the number or duration of wash steps in your protocol to remove unbound reagents. |
| Inadequate Blocking | - Optimize blocking buffer composition and incubation time to minimize non-specific binding. |
| Detector Gain/Settings Too High | - Adjust instrument settings to reduce background noise while maintaining an acceptable signal level. |
Experimental Protocol: Antibody Titration for Optimal Signal-to-Noise
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Prepare a dilution series of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
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Coat microplate wells with a constant concentration of your target antigen. Include negative control wells with no antigen.
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Block all wells to prevent non-specific binding.
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Add the antibody dilutions to the respective wells and incubate.
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Wash the wells thoroughly.
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Add a constant concentration of the secondary antibody-enzyme conjugate and incubate.
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Wash the wells again.
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Add the substrate and measure the signal.
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Plot the signal intensity versus the antibody dilution for both positive and negative control wells.
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Select the dilution that provides the highest signal in the positive wells with the lowest signal in the negative control wells.
Frequently Asked Questions (FAQs)
Q1: How do I handle missing values in my this compound dataset?
A1: The appropriate method for handling missing values depends on the mechanism of missingness.
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Missing Completely at Random (MCAR): If the missingness is unrelated to any other variable, you can consider methods like mean/median imputation for small numbers of missing values. For larger amounts, listwise deletion might be an option, but be aware of the reduction in statistical power.
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Missing at Random (MAR): If the missingness is related to other observed variables, more sophisticated methods like multiple imputation or model-based imputation are recommended.
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Missing Not at Random (MNAR): This is the most challenging scenario, as the missingness is related to the unobserved value itself. In this case, it is crucial to understand the reason for the missing data and potentially use a model that explicitly accounts for the missingness mechanism.
Q2: What statistical test should I use to compare two groups in my this compound experiment?
A2: The choice of statistical test depends on the data distribution and the experimental design.
Logical Flow for Choosing a Statistical Test:
Decision tree for selecting a two-group statistical test.
Q3: My this compound data involves a signaling pathway. How can I visualize and interpret changes?
A3: Visualizing signaling pathways is crucial for interpreting complex biological data. You can map your quantitative data (e.g., fold changes in protein phosphorylation or gene expression) onto a known signaling pathway diagram.
Example Signaling Pathway Diagram:
A generic signaling cascade from ligand binding to gene expression.
Technical Support Center: Enhancing the Bioavailability of P 1060
Welcome to the technical support center for enhancing the oral bioavailability of P 1060, a pinacidil analog and potassium channel opener. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formulation and delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) - Initial Characterization of this compound
Before attempting to enhance the bioavailability of this compound, it is crucial to understand its fundamental physicochemical properties. These properties will dictate the most appropriate formulation strategies.
Q1: What are the essential physicochemical properties of this compound that I need to determine?
A1: To effectively formulate this compound, you should determine the following key properties:
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Aqueous Solubility: This is the maximum concentration of this compound that can dissolve in water. It is a critical factor as drugs must be in solution to be absorbed.
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LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of this compound. A balanced logP is often required for good membrane permeability.
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pKa (Acid Dissociation Constant): This indicates the ionization state of this compound at different pH values, which affects its solubility and permeability across the gastrointestinal tract.
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Permeability: This assesses the ability of this compound to cross the intestinal epithelium. This can be evaluated using in vitro models like the Caco-2 cell permeability assay.
Q2: How can I determine the aqueous solubility of this compound?
A2: The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. A detailed protocol is provided in the "Experimental Protocols" section. This involves agitating an excess amount of this compound in an aqueous buffer until equilibrium is reached, followed by quantification of the dissolved compound.
Q3: What is a suitable method for determining the logP of this compound?
A3: A common and efficient method for logP determination is using reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of the compound on a hydrophobic column with its lipophilicity.
Q4: How can I measure the pKa of this compound?
A4: Potentiometric titration is a precise method for determining the pKa of a compound.[1][2][3][4][5] This involves titrating a solution of this compound with a strong acid or base and monitoring the pH changes. The inflection point of the titration curve corresponds to the pKa. A detailed protocol can be found in the "Experimental Protocols" section.
Q5: How do I assess the intestinal permeability of this compound?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7][8][9][10][11][12] This assay measures the transport of this compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. The protocol for this assay is detailed in the "Experimental Protocols" section.
Troubleshooting Guides for Bioavailability Enhancement Strategies
Once you have characterized the physicochemical properties of this compound, you can select an appropriate strategy to enhance its bioavailability. This section provides troubleshooting for common issues encountered during the implementation of these strategies.
Solid Dispersions
Q1: My solid dispersion of this compound is not showing improved dissolution compared to the crystalline drug. What could be the reason?
A1: Several factors could contribute to this issue:
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Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. Confirm the physical state using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
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Polymer Incompatibility: The chosen polymer may not be compatible with this compound, leading to phase separation. Screen different polymers to find a suitable one that forms a stable, single-phase dispersion.
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Drug Recrystallization: The amorphous drug may be recrystallizing upon storage or during the dissolution study. This can be due to moisture uptake or an inappropriate polymer choice. Store the solid dispersion in a desiccated environment and consider using polymers that inhibit crystallization.
Q2: The dissolution rate of my this compound solid dispersion is high initially, but then the drug precipitates out of solution. How can I prevent this?
A2: This phenomenon is common with supersaturating drug delivery systems like amorphous solid dispersions. To maintain supersaturation, you can:
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Incorporate a Precipitation Inhibitor: Add a second polymer to the formulation that specifically inhibits the nucleation and growth of this compound crystals in the dissolution medium.
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Optimize the Drug-to-Polymer Ratio: A higher polymer concentration can sometimes help maintain the supersaturated state for a longer duration.
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Use a Surfactant: Including a surfactant in the formulation can help to keep the dissolved drug in micelles, preventing precipitation.
Nanoparticle Formulations
Q1: I am having trouble controlling the particle size of my this compound nanoparticles. What factors should I investigate?
A1: Particle size in nanoparticle formulations is influenced by several parameters:
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Method of Preparation: The choice of method (e.g., nanoprecipitation, emulsification-solvent evaporation) has a significant impact. Ensure the chosen method is suitable for this compound and the selected polymers.
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Process Parameters: Factors such as stirring speed, sonication time and power, and the rate of addition of the non-solvent are critical. Systematically optimize these parameters.
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Formulation Components: The type and concentration of polymer, surfactant, and organic solvent can all affect particle size.
Q2: The drug loading in my this compound nanoparticles is very low. How can I improve it?
A2: Low drug loading can be addressed by:
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Optimizing the Drug-to-Polymer Ratio: Increasing the initial amount of drug relative to the polymer can sometimes increase loading, but there is an optimal range beyond which the drug may not be efficiently encapsulated.
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Changing the Organic Solvent: The solubility of this compound in the organic solvent used during preparation is crucial. A solvent in which the drug is highly soluble will generally lead to better encapsulation.
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Modifying the Encapsulation Process: For example, in emulsification methods, a higher viscosity of the dispersed phase can slow down drug diffusion and improve encapsulation.
Cyclodextrin Complexation
Q1: The solubility enhancement of this compound with cyclodextrin is not as high as expected. What could be the issue?
A1: The extent of solubility enhancement depends on the goodness of fit between the drug molecule and the cyclodextrin cavity:
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Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity is important. Screen different cyclodextrins (β-cyclodextrin, hydroxypropyl-β-cyclodextrin, etc.) to find the one that forms the most stable inclusion complex with this compound.
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Suboptimal Stoichiometry: The molar ratio of this compound to cyclodextrin affects complexation efficiency. Determine the optimal stoichiometry using methods like a Job's plot.
-
Inefficient Complexation Method: The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying) can impact the efficiency of inclusion. Experiment with different preparation methods.
Q2: How can I confirm the formation of an inclusion complex between this compound and cyclodextrin?
A2: Several analytical techniques can be used to confirm complex formation:[13][14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation provide strong evidence of inclusion.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug is indicative of complex formation.
-
X-ray Powder Diffraction (XRPD): A change from a crystalline diffraction pattern for the drug to a more amorphous pattern for the complex suggests inclusion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of this compound can indicate interaction with the cyclodextrin.
Lipid-Based Formulations
Q1: My lipid-based formulation of this compound is physically unstable and shows phase separation. What should I do?
A1: Physical stability is a common challenge with lipid-based formulations:[18][19]
-
Component Immiscibility: Ensure that all components of your formulation (oil, surfactant, co-solvent) are miscible with each other in the chosen ratios.
-
Incorrect Surfactant Choice: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical for forming a stable emulsion upon dispersion. Screen surfactants with different HLB values.
-
Drug Precipitation: this compound may be precipitating from the formulation over time. Ensure that the drug remains solubilized in the lipid phase by not exceeding its solubility limit.
Q2: The in vivo performance of my this compound lipid-based formulation is highly variable. What are the potential causes?
A2: High variability can be due to both formulation and physiological factors:
-
Incomplete Dispersion: The formulation may not be dispersing uniformly in the gastrointestinal fluids. Optimize the self-emulsifying properties of your formulation.
-
Food Effects: The presence of food can significantly alter the digestion of lipids and the absorption of the drug. Investigate the effect of food on the bioavailability of your formulation.
-
GI Motility: Variations in gastrointestinal transit time can affect the time available for dispersion and absorption.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | Shake-Flask Method |
| LogP | 3.2 | RP-HPLC |
| pKa | 8.5 (basic) | Potentiometric Titration |
| Caco-2 Permeability (Papp, A-B) | 0.5 x 10⁻⁶ cm/s | Caco-2 Assay |
| Efflux Ratio (Papp, B-A / Papp, A-B) | 4.0 | Caco-2 Assay |
Table 2: Comparison of this compound Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation | Drug Loading (%) | Particle Size / Droplet Size | In Vitro Dissolution (at 30 min) | Relative Bioavailability (%) |
| This compound Powder | N/A | N/A | 10% | 100 |
| Solid Dispersion (1:5 drug:polymer) | 16.7% | N/A | 85% | 350% |
| Nanoparticles | 10% | 150 nm | 70% | 420% |
| Cyclodextrin Complex (1:1) | 25% | N/A | 95% | 380% |
| Lipid-Based Formulation (SMEDDS) | 15% | 50 nm | 90% | 500% |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
To measure apical-to-basolateral (A-B) transport, add a solution of this compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: A logical workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: The proposed mechanism of action for this compound leading to vasodilation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scispace.com [scispace.com]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Efficacy of P 1060: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of P 1060, a potent potassium channel opener, designed for researchers, scientists, and drug development professionals. Through a detailed comparison with its analogue, pinacidil, and other relevant compounds, this document synthesizes available experimental data to validate the therapeutic potential of this compound.
Comparative Efficacy of this compound
This compound has demonstrated superior potency as a spasmolytic agent in preclinical studies when compared to its well-established analogue, pinacidil. Research conducted on rat vascular tissue has consistently shown that this compound is more effective at inhibiting smooth muscle contractions.
Table 1: Comparative Spasmolytic Potency of this compound and Analogues
| Compound | Relative Spasmolytic Potency |
| This compound | Most Potent |
| Pinacidil | Less Potent than this compound |
| P 1368 | Least Potent |
This table summarizes the rank order of potency as determined by the inhibition of contractions in isolated rat portal vein and aorta.[1]
Mechanism of Action: Potassium Channel Activation
This compound, like pinacidil, exerts its vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to muscle relaxation and vasodilation.[1][3]
The enhanced potency of this compound suggests a higher affinity for or a more efficient activation of these K-ATP channels compared to pinacidil.
Supporting Experimental Data and Protocols
The superior efficacy of this compound is supported by several key experimental findings. The following sections detail the methodologies used in these pivotal studies.
Inhibition of Smooth Muscle Contraction
Experimental Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta and portal vein are excised and placed in a physiological salt solution (PSS). The vessels are cleaned of adherent tissue and cut into rings (for aorta) or longitudinal strips (for portal vein).[4][5][6]
-
Isometric Tension Recording: The prepared tissues are mounted in isolated organ baths containing PSS, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.[4][6][7]
-
Contraction Induction: Stable contractions are induced by adding a contractile agent such as norepinephrine or a high concentration of potassium chloride (KCl) to the organ bath.[1]
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound, pinacidil, or P 1368 are added to the bath to generate dose-response curves.
-
Data Analysis: The relaxation induced by each compound is expressed as a percentage of the maximal contraction induced by the contractile agent. The potency of the compounds is compared based on their ability to relax the pre-contracted tissues.
Intracellular Microelectrode Recording
Experimental Protocol:
-
Cell Preparation: Smooth muscle cells are isolated from the rat portal vein.
-
Electrophysiological Recording: Intracellular recordings of membrane potential are made using sharp glass microelectrodes filled with an electrolyte solution (e.g., 3 M KCl).[8][9][10]
-
Drug Perfusion: The isolated cells are perfused with a control solution, followed by solutions containing different concentrations of this compound or pinacidil.
-
Data Acquisition: Changes in the membrane potential are recorded using a high-impedance amplifier and a data acquisition system. Hyperpolarization is indicative of potassium channel opening.[8][9][10]
86Rb Efflux Assay
Experimental Protocol:
-
Tissue Loading: Isolated rat aortic strips are incubated in a PSS containing radioactive 86RbCl, a tracer for potassium ions.
-
Washout: The tissues are then transferred to a series of tubes containing non-radioactive PSS to wash out the extracellular 86Rb.
-
Drug Stimulation: The tissues are exposed to PSS containing this compound or pinacidil.
-
Sample Collection: The efflux of 86Rb into the washout solution is measured at various time points by scintillation counting.
-
Data Analysis: An increase in the rate of 86Rb efflux indicates the opening of potassium channels.[11]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating the efficacy of this compound, the following diagrams are provided.
Conclusion
The available evidence strongly indicates that this compound is a highly potent potassium channel opener with superior vasodilatory effects compared to its analogue, pinacidil. Its mechanism of action, centered on the activation of K-ATP channels, is well-supported by a variety of in vitro experimental data. For drug development professionals, this compound represents a promising candidate for further investigation in the treatment of conditions where vasodilation is a desired therapeutic outcome, such as hypertension. Further studies are warranted to establish a detailed quantitative profile, including IC50 values and a comprehensive safety assessment.
References
- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pinacidil on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. romainbrette.fr [romainbrette.fr]
- 10. Intracellular recording - Scholarpedia [scholarpedia.org]
- 11. Effect of pinacidil on norepinephrine- and potassium-induced contractions and membrane potential in rat and human resistance vessels and in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P1060 and Pinacidil: Efficacy and Mechanism as Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent potassium channel openers (KCOs), P1060 and Pinacidil. Both compounds are recognized for their potent vasodilatory effects, achieved through the activation of ATP-sensitive potassium (KATP) channels. This document summarizes their comparative efficacy, delves into their mechanism of action, and provides detailed experimental protocols for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction to P1060 and Pinacidil
P1060, a cyanoguanidine derivative, and Pinacidil are both potent vasodilators that function by opening potassium channels in the cell membrane of vascular smooth muscle.[1][2][3] This action leads to membrane hyperpolarization and subsequent muscle relaxation, resulting in the widening of blood vessels. Their efficacy in modulating vascular tone has made them valuable tools in cardiovascular research and potential therapeutic agents for conditions like hypertension.[3] This guide focuses on a direct comparison of their performance and underlying mechanisms.
Mechanism of Action: Opening KATP Channels
The primary mechanism of action for both P1060 and Pinacidil involves the opening of ATP-sensitive potassium (KATP) channels.[1][2][4] These channels are complex proteins typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[5] Pinacidil has been shown to selectively act on the SUR2B subunit, which is predominantly found in vascular smooth muscle.[6]
The opening of these channels by P1060 or Pinacidil increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle and vasodilation.[3][4] The action of these KCOs can be inhibited by KATP channel blockers such as glibenclamide.[4][7]
Comparative Efficacy: P1060 vs. Pinacidil
Experimental data consistently demonstrates that while both compounds are effective, P1060 exhibits greater potency in inducing vasodilation compared to Pinacidil.
| Parameter | P1060 | Pinacidil | Reference |
| Spasmolytic Potency | More potent | Less potent | [1] |
| Effect on 86Rb Efflux | Increased 86Rb efflux in rat portal vein | Increased 86Rb efflux in rat portal vein and aorta | [1] |
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments used to evaluate and compare P1060 and Pinacidil.
Vascular Reactivity in Isolated Aortic Rings
This protocol assesses the vasodilatory effects of P1060 and Pinacidil on pre-contracted aortic rings isolated from rats.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent tissue and cut into rings of 3-4 mm in width.
-
Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are pre-contracted with a submaximal concentration of norepinephrine (e.g., 1 µM).
-
Compound Administration: Once the norepinephrine-induced contraction reaches a stable plateau, cumulative concentration-response curves are generated by adding increasing concentrations of P1060 or Pinacidil to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by norepinephrine. IC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated to compare the potency of the two compounds.
Histamine Release Assay from Peritoneal Mast Cells
This assay measures the ability of P1060 and Pinacidil to modulate histamine release from isolated rat peritoneal mast cells.[8][9]
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from male Sprague-Dawley rats by peritoneal lavage with Hanks' balanced salt solution (HBSS). The cell suspension is then purified by density gradient centrifugation using Percoll.
-
Cell Incubation: Purified mast cells are resuspended in buffered salt solution and pre-incubated with varying concentrations of P1060 or Pinacidil for 10-15 minutes at 37°C.
-
Stimulation of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80.
-
Quantification of Histamine: The reaction is stopped by placing the tubes on ice. The cells are then centrifuged, and the histamine content in the supernatant is measured using a fluorometric assay.
-
Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content. The modulatory effect of P1060 and Pinacidil on stimulated histamine release is then determined.
Conclusion
Both P1060 and Pinacidil are valuable pharmacological tools for studying the role of KATP channels in vascular physiology. The available data indicates that P1060 is a more potent vasodilator than Pinacidil, a crucial consideration for in vitro and in vivo studies. The detailed protocols provided in this guide offer a standardized framework for the direct comparison of these and other potassium channel openers, ensuring robust and reproducible findings. Future research should continue to explore the therapeutic potential of these compounds in cardiovascular diseases.
References
- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory action of potassium channel openers on field potential and histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Modulatory action of potassium channel openers on field potential and histamine release from rat peritoneal mast cells. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of P 1060 and Existing Treatment Methodologies
In the landscape of therapeutic development, "P 1060" emerges in two distinct contexts: as a discontinued investigational drug, P-1060, for cardiovascular diseases, and as the designation for a pivotal clinical trial, IMPACT P1060, in the field of pediatric HIV treatment. This guide provides a comprehensive comparison of both entities against their respective existing treatment alternatives, supported by available experimental and clinical data.
Part 1: The IMPACT P1060 Trial: A Head-to-Head Comparison of Antiretroviral Regimens in HIV-Infected Children
The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study was a significant phase II randomized clinical trial that compared the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children.[1][2] The trial's findings have had a substantial impact on treatment guidelines for this vulnerable population.
Experimental Design and Protocols
The IMPACT P1060 trial was designed as two parallel, randomized clinical trials enrolling HIV-infected children between 2 and 36 months of age.[3][4] Participants were categorized into two cohorts based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission. Within each cohort, children were randomized to receive one of two treatment regimens:
-
Nevirapine (NVP)-based regimen: A non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5]
-
Lopinavir/Ritonavir (LPV/r)-based regimen: A protease inhibitor (PI) boosted with a low dose of ritonavir.[4][5]
Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine (AZT) and lamivudine (3TC).[2] The primary endpoint of the study was a composite of treatment failure, which included virologic failure, permanent discontinuation of the assigned treatment, or death by 24 weeks.[1]
Comparative Efficacy and Safety
The results of the IMPACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir-based regimen over the nevirapine-based regimen in young, HIV-infected children, irrespective of prior nevirapine exposure.
| Outcome Measure | Nevirapine (NVP) Arm | Lopinavir/Ritonavir (LPV/r) Arm | p-value | Citation |
| Primary Endpoint (Treatment Failure by Week 24) | 40.8% | 19.3% | <0.001 | [3] |
| Virologic Failure | Higher incidence | Lower incidence | - | [1] |
| Toxicity-Related Discontinuation | Higher incidence | Lower incidence | 0.04 | [3] |
| Death | Higher incidence | Lower incidence | 0.06 | [3] |
| Weight Gain (z-score at 48 weeks) | Favored NVP | - | 0.009 | [1] |
Table 1: Summary of key outcomes from the IMPACT P1060 trial.
The study found that a significantly higher percentage of children in the nevirapine group reached the primary endpoint of treatment failure compared to the lopinavir/ritonavir group (40.8% vs. 19.3%, p<0.001).[3] This difference was largely driven by a higher rate of virologic failure in the nevirapine arm.[1] Furthermore, the time to a toxicity-related event and the time to death were shorter in the nevirapine group.[3] Interestingly, while the lopinavir/ritonavir regimen was superior in virologic suppression, the nevirapine regimen showed a marginal benefit in terms of growth, with a statistically significant difference in weight z-score at 48 weeks.[1]
Mechanism of Action of Antiretroviral Agents in IMPACT P1060
The drugs used in the IMPACT P1060 trial target the HIV replication cycle at the reverse transcription and protease stages.
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine (3TC) : These drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[6][7] This incorporation leads to chain termination, thus halting viral DNA synthesis.[8][9]
-
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine (NVP) : Nevirapine binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[5][10]
-
Protease Inhibitor (PI): Lopinavir/Ritonavir (LPV/r) : Lopinavir inhibits the HIV protease enzyme, which is crucial for cleaving viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[1][11] Ritonavir is co-administered in a low dose to inhibit the cytochrome P450 3A4 enzyme, which metabolizes lopinavir, thereby "boosting" its plasma concentration and therapeutic effect.[12][13]
Part 2: P-1060 (Drug): A Potassium Channel Opener for Cardiovascular Disease
P-1060 was an investigational drug developed by LEO Pharma, classified as a potassium channel opener for the treatment of cardiovascular diseases. Its development has since been discontinued. Due to its discontinuation, publicly available data, particularly comparative clinical trial data, is scarce. This section provides a comparison based on the known mechanism of action of potassium channel openers and the standard of care for potential indications like hypertension and angina.
Mechanism of Action of P-1060 and Existing Treatments
Potassium channel openers, like P-1060, exert their therapeutic effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[14][15] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The decreased intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, resulting in lower blood pressure and increased coronary blood flow.[14]
Existing treatments for hypertension and angina work through different mechanisms:
-
Beta-blockers: Decrease heart rate, myocardial contractility, and blood pressure.
-
Calcium channel blockers: Block the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.
-
Nitrates: Are converted to nitric oxide, which activates guanylate cyclase, leading to increased cGMP and vasodilation, primarily of veins.[16]
-
ACE inhibitors and ARBs: Interfere with the renin-angiotensin-aldosterone system to cause vasodilation and reduce blood volume.
Comparative Performance
Without direct comparative studies, a quantitative comparison is not possible. However, a qualitative comparison can be made based on the properties of the drug classes.
| Feature | P-1060 (Potassium Channel Opener) | Standard Treatments (Beta-blockers, CCBs, Nitrates) |
| Primary Mechanism | Vasodilation via K-ATP channel opening | Various (beta-adrenergic blockade, calcium channel blockade, nitric oxide donation) |
| Primary Indication | Likely hypertension, angina | Hypertension, angina, heart failure, post-myocardial infarction |
| Hemodynamic Effects | Arterial vasodilation, leading to reduced afterload | Varied effects on heart rate, contractility, preload, and afterload |
| Common Side Effects | Reflex tachycardia, fluid retention, headache, flushing | Bradycardia, fatigue (beta-blockers); peripheral edema, constipation (CCBs); headache, tolerance (nitrates) |
| Clinical Use | Development discontinued; not used in clinical practice | First- and second-line therapies for hypertension and angina |
Table 2: Qualitative comparison of P-1060 (as a potassium channel opener) with standard treatments for hypertension and angina.
Potassium channel openers like minoxidil are typically reserved for severe, refractory hypertension due to side effects such as reflex tachycardia and fluid retention.[14] It is plausible that P-1060 would have faced similar challenges in clinical development, potentially contributing to its discontinuation. Standard first-line treatments for hypertension and angina are generally better tolerated and have extensive data supporting their efficacy and safety in a broad range of patients.[17][18]
Experimental Protocols for Preclinical Evaluation
Preclinical evaluation of a potassium channel opener like P-1060 for cardiovascular effects would typically involve the following experimental protocols:
-
In vitro vasodilation assays: Using isolated arterial rings (e.g., rat aorta or portal vein) contracted with an agonist (e.g., phenylephrine or potassium chloride). The vasodilatory effect of P-1060 would be measured as a percentage of relaxation of the pre-contracted tissue.
-
Electrophysiological studies: Using patch-clamp techniques on isolated vascular smooth muscle cells to measure the opening of K-ATP channels and changes in membrane potential in response to P-1060.
-
In vivo hemodynamic studies in animal models of hypertension: Using hypertensive rat models (e.g., spontaneously hypertensive rats or L-NAME-induced hypertensive rats) to measure the effect of P-1060 on blood pressure, heart rate, and other hemodynamic parameters over time.[19]
-
Myocardial ischemia-reperfusion injury models: Using isolated perfused heart models (Langendorff preparation) to assess the cardioprotective effects of P-1060 by measuring infarct size, recovery of cardiac function, and release of cardiac enzymes after a period of ischemia and reperfusion.
References
- 1. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating children previously exposed to single dose nevirapine: update on IMPAACT P1060 and NEVEREST | HIV i-Base [i-base.info]
- 3. Lamivudine - Wikipedia [en.wikipedia.org]
- 4. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 5. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zidovudine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 9. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 10. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 11. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]
- 13. Lopinavir/ritonavir - Australian Prescriber [australianprescriber.tg.org.au]
- 14. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 15. [Potassium channel activators. Perspectives in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Angina Medical Therapy Management Guidelines: A Critical Review of Guidelines from the European Society of Cardiology and National Institute for Health and Care Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Stable angina pectoris: which drugs or combinations to use in which patients [escardio.org]
- 19. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility and Replicability of the IMPAACT P1060 Trial
This guide provides a comprehensive overview of the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study, with a focus on the principles of reproducibility and replicability of its findings. The target audience for this guide includes researchers, scientists, and drug development professionals interested in pediatric HIV treatment and clinical trial design.
The IMPAACT P1060 trial was a significant phase II randomized controlled trial that compared the efficacy and safety of two types of antiretroviral therapy (ART) regimens in HIV-infected infants and young children: a non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen and a protease inhibitor (PI)-based regimen.[1][2] The study's findings have been influential in shaping treatment guidelines for this vulnerable population.[2]
Understanding Reproducibility and Replicability in Clinical Research
Before delving into the specifics of the P1060 trial, it is crucial to understand the concepts of reproducibility and replicability.[3]
-
Reproducibility refers to the ability to obtain the same results as an original study by using the same data and analysis methods.[3][4] In the context of the P1060 trial, this would involve re-analyzing the original trial data to verify the reported outcomes.
-
Replicability is the ability to achieve consistent results when a new study is conducted with different participants and often in a different setting, but following the same experimental protocol as the original study.[3][4] For the P1060 trial, a replication study would involve a new cohort of HIV-infected infants treated with the same ART regimens to see if the outcomes are similar.
Achieving both reproducibility and replicability is a cornerstone of scientific evidence.[3]
Experimental Protocol of the IMPAACT P1060 Trial
The P1060 trial was designed as a phase II, randomized, controlled trial with two parallel cohorts of HIV-infected infants and children between 2 months and 36 months of age who were eligible for ART.[1] The study aimed to compare the rates of treatment failure between an NNRTI-based regimen and a PI-based regimen.[1]
Study Arms:
-
NNRTI-based regimen: This arm utilized nevirapine (NVP) in combination with a nucleoside reverse transcriptase inhibitor backbone of zidovudine and lamivudine.[2]
-
PI-based regimen: This arm utilized lopinavir/ritonavir (LPV/r) with the same nucleoside reverse transcriptase inhibitor backbone.[2]
The trial also stratified participants based on their prior exposure to single-dose NVP for the prevention of mother-to-child transmission.[2] The primary endpoint was treatment failure at 24 weeks.[1] The study was later extended (Version 5.0) to assess long-term safety, tolerability, and virologic failure rates.[1]
Data Presentation: Comparison of Treatment Regimens
The key findings of the IMPAACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir (LPV/r)-based regimen over the nevirapine (NVP)-based regimen in terms of virologic outcomes.[2]
| Outcome Measure | NVP-Based Regimen | LPV/r-Based Regimen |
| Virologic Failure or Death (by 12 months) | Higher incidence | Lower incidence[2] |
| CD4 Percentage (CD4%) | Marginally favored | -[2] |
| Growth (Weight-for-age and Height-for-age z-score) | Marginally favored | -[2] |
| Long-term (5-year) Outcome | Inferior | Confirmed superiority[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the IMPAACT P1060 clinical trial, from patient enrollment to the assessment of outcomes.
Caption: Logical workflow of the IMPAACT P1060 clinical trial.
Signaling Pathways in HIV Treatment
While "P1060" itself does not have a signaling pathway, the drugs used in the trial, nevirapine and lopinavir/ritonavir, target specific steps in the HIV replication cycle. The diagram below illustrates the general mechanism of action for NNRTIs and PIs.
Caption: Mechanism of action for NNRTIs and Protease Inhibitors in the HIV lifecycle.
References
- 1. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 2. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and Replicability | Program for Open Scholarship and Education [pose.open.ubc.ca]
- 4. Understanding Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lopinavir/Ritonavir Outperforms Nevirapine in Pediatric HIV Treatment: A Comparative Analysis of the IMPAACT P1060 Trial
A comprehensive review of the pivotal IMPAACT P1060 clinical trial reveals the superiority of a lopinavir/ritonavir (LPV/r)-based regimen over a nevirapine (NVP)-based regimen for the first-line treatment of HIV-infected infants and young children. The LPV/r arm demonstrated a significantly lower risk of virologic failure or death, establishing it as the preferred treatment option in this vulnerable population.
The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study was a phase II, parallel, randomized clinical trial designed to compare the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected children between 2 months and 3 years of age.[1][2] The trial enrolled participants across multiple sites in Africa and India.[3] This guide provides a detailed comparison of the experimental findings, protocols, and mechanisms of action of the two treatment regimens evaluated in this landmark study.
Comparative Efficacy: Key Outcomes
The primary endpoint of the IMPAACT P1060 trial was the time to virologic failure or death. The results demonstrated a clear advantage for the LPV/r-based regimen.
Virologic Failure and Mortality
Long-term follow-up over five years confirmed the initial findings, showing a persistently and significantly higher risk of virologic failure or death in the nevirapine arm.[1][4]
| Outcome | Lopinavir/Ritonavir (LPV/r) Arm | Nevirapine (NVP) Arm | Adjusted Hazard Ratio (aHR) [95% CI] |
| Virologic Failure or Death | Lower Incidence | Higher Incidence | 1.90 [1.37–2.65] |
| Death Alone | No Significant Difference | No Significant Difference | 1.65 [0.72–3.76] |
| Table 1: Comparison of Primary Outcomes in the IMPAACT P1060 Trial.[1][4] |
Immunological and Growth Outcomes
While the LPV/r regimen was superior in virologic suppression, the NVP regimen showed some marginal benefits in terms of immune cell recovery and growth in the short term.
| Outcome | Lopinavir/Ritonavir (LPV/r) Arm | Nevirapine (NVP) Arm | Observation |
| Mean CD4% | Lower in the first year | Significantly higher up to 1 year | Difference not significant beyond 1 year.[1][4] |
| Mean Weight-for-age z-scores | Marginally lower | Marginally higher | Modest difference observed.[4] |
| Mean Height-for-age z-scores | No significant difference | No significant difference | No significant difference between the two arms.[4] |
| Table 2: Comparison of Secondary Outcomes in the IMPAACT P1060 Trial. |
Experimental Protocols
The IMPAACT P1060 trial was a prospective, randomized, open-label study with two parallel cohorts based on prior exposure to single-dose nevirapine at birth.[1][3]
1. Participant Enrollment:
-
HIV-infected infants and young children aged 2 to 36 months were enrolled.[2]
-
Participants were ART-eligible based on the then-current WHO guidelines.
-
Two cohorts were established: one with and one without prior exposure to single-dose NVP for prevention of mother-to-child transmission.[1]
2. Randomization and Treatment:
-
Participants were randomized to receive either an LPV/r-based or an NVP-based ART regimen.
-
Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine and lamivudine.[1]
-
LPV/r was administered at a standard dose of 400 mg/100 mg twice daily (as a liquid formulation).[5]
-
NVP was administered according to standard pediatric dosing guidelines.
3. Monitoring and Endpoints:
-
The primary endpoint was the time to virologic failure (defined as plasma HIV-1 RNA >400 copies/mL) or death.[1]
-
Secondary endpoints included changes in CD4+ T-cell percentage, and growth parameters (weight-for-age and height-for-age z-scores).
-
Participants were monitored regularly for safety and efficacy.
Mechanism of Action
The differing outcomes of the two regimens can be attributed to their distinct mechanisms of inhibiting HIV replication.
Lopinavir/Ritonavir (LPV/r): Protease Inhibitor
Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[5][6] By blocking the protease, lopinavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[6] Ritonavir is co-administered in a low dose to act as a pharmacokinetic enhancer. It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes lopinavir, thereby increasing the plasma concentration and duration of action of lopinavir.[7]
Nevirapine (NVP): Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that directly binds to and inhibits the HIV-1 reverse transcriptase enzyme.[8][9] This enzyme is responsible for converting the viral RNA genome into DNA, a critical step in the HIV life cycle. NVP binds to an allosteric site on the reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic site and blocks DNA synthesis.[8][10]
Conclusion
The IMPAACT P1060 trial provided conclusive evidence supporting the use of a lopinavir/ritonavir-based regimen over a nevirapine-based regimen as first-line antiretroviral therapy for HIV-infected infants and young children. The superior virologic efficacy of LPV/r, as demonstrated by the significantly lower risk of treatment failure or death, outweighs the marginal and transient benefits in CD4 count and growth observed with NVP. These findings have been instrumental in shaping global pediatric HIV treatment guidelines and have had a profound impact on improving clinical outcomes for this vulnerable population.
References
- 1. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 3. Lopinavir Proves Superior to Nevirapine in HIV-Infected Infants Who Received Single-Dose Nevirapine at Birth | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 4. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir/ritonavir - Australian Prescriber [australianprescriber.tg.org.au]
- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 9. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. ClinPGx [clinpgx.org]
P 1060: A Head-to-Head Comparison with Other K-ATP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of P 1060, a potent potassium channel opener, with other key modulators of ATP-sensitive potassium (K-ATP) channels. The information presented is intended for researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound and K-ATP Channel Modulation
This compound is a potassium channel opener that has been shown to induce a slowly-developing potassium current in smooth muscle cells, such as those in the rat portal vein.[1] This activity is characteristic of compounds that target ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, making them a key target in cardiovascular research.[2][3][4] The effects of this compound can be inhibited by glibenclamide, a well-known K-ATP channel blocker, further solidifying its classification as a K-ATP channel opener.[1]
K-ATP channels are complex proteins that couple the metabolic state of a cell to its electrical activity.[2][3] They are found in various tissues, including pancreatic beta-cells, cardiac muscle, and smooth muscle.[2] In vascular smooth muscle, the opening of K-ATP channels plays a crucial role in vasodilation.
This guide will compare this compound with other established K-ATP channel modulators, focusing on their potency and the experimental methods used for their characterization.
Comparative Analysis of K-ATP Channel Openers
The potency of this compound and other K-ATP channel openers is typically determined by their ability to induce an outward potassium current in voltage-clamped cells. The following table summarizes the effective concentrations for this compound and a comparable K-ATP channel opener, aprikalim, in inducing a potassium current (IKCO) in rat portal vein smooth muscle cells.
| Compound | Effective Concentration for IKCO Induction | Reference |
| This compound | 0.3 - 10 µM | [1] |
| Aprikalim | 3 µM | [1] |
Comparative Analysis of K-ATP Channel Inhibitors
The inhibitory effects of compounds like glibenclamide and phentolamine on the currents induced by K-ATP channel openers provide further insight into the mechanism of action.
| Inhibitor | Concentration | Effect on this compound-induced current | Effect on Aprikalim-induced current | Reference |
| Glibenclamide | 1 µM | Inhibition | Inhibition | [1] |
| Phentolamine | 10 µM | Inhibition | Inhibition | [1] |
Signaling Pathway and Experimental Workflow
The activation of vascular K-ATP channels by openers like this compound initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. A simplified representation of this pathway and a typical experimental workflow for its investigation are depicted below.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
The following is a generalized protocol for recording whole-cell currents in isolated smooth muscle cells, based on the methodologies used to characterize this compound.[1]
1. Cell Isolation:
-
Smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., rat portal vein).
-
The tissue is incubated in a digestive solution containing enzymes such as collagenase and papain to break down the extracellular matrix and isolate individual cells.
-
The dispersed cells are then washed and stored in a suitable buffer for electrophysiological recording.
2. Electrophysiological Recording:
-
Isolated cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Whole-cell patch-clamp recordings are performed using glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal pipette solution typically contains (in mM): KCl, MgCl2, HEPES, and EGTA, with the pH adjusted to ~7.2. MgATP can be included to study ATP-sensitive currents.
-
The external solution contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, with the pH adjusted to ~7.4.
3. Data Acquisition and Analysis:
-
Cells are voltage-clamped at a holding potential (e.g., -10 mV).[1]
-
After establishing a stable baseline recording, the compound of interest (e.g., this compound) is applied to the bath solution.
-
The resulting changes in membrane current are recorded and analyzed using appropriate software.
-
To test for inhibition, an antagonist (e.g., glibenclamide) is co-applied with the agonist.
-
Parameters such as current amplitude, activation kinetics, and voltage-dependence are quantified.
Conclusion
This compound is a valuable pharmacological tool for the study of K-ATP channels, particularly in the context of vascular smooth muscle physiology. Its effects are comparable to other known K-ATP channel openers like aprikalim, and it is sensitive to blockade by established inhibitors such as glibenclamide. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel K-ATP channel modulators.
References
- 1. Effects of P1060 and aprikalim on whole-cell currents in rat portal vein; inhibition by glibenclamide and phentolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pediatric HIV Treatment: A Comparative Analysis of Nevirapine and Lopinavir/Ritonavir Regimens from the P1060 Clinical Trial
For Immediate Release
A comprehensive analysis of the IMPAACT P1060 clinical trial provides critical insights into the comparative efficacy and safety of two key antiretroviral therapy (ART) regimens for HIV-infected children under three years of age. The study, which compared a nevirapine (NVP)-based regimen to a lopinavir/ritonavir (LPV/r)-based regimen, demonstrated the overall superiority of the LPV/r-based treatment in preventing virologic failure or death. However, the NVP-based regimen showed some marginal benefits in terms of immune cell recovery and growth. This guide offers a detailed comparison of the two regimens, supported by data from the trial, to inform researchers, scientists, and drug development professionals.
Executive Summary
The P1060 trial, a phase II, parallel, randomized study, was designed to determine the optimal ART for young, HIV-infected children, a vulnerable population with unique therapeutic needs. The primary endpoint was a composite of virologic failure, discontinuation of the assigned treatment, or death. The findings were significant enough to prompt the Data Safety Monitoring Board to recommend unblinding the results, leading to a shift in treatment guidelines for this pediatric population. Long-term follow-up has confirmed the initial findings, solidifying the role of LPV/r in first-line therapy for young children with HIV.
Comparative Data Analysis
The following tables summarize the key quantitative outcomes from the P1060 clinical trial, comparing the nevirapine-based and lopinavir/ritonavir-based treatment arms.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Nevirapine (NVP) Arm (n=229) | Lopinavir/Ritonavir (LPV/r) Arm (n=222) |
| Median Age (years) | 1.2 | 1.2 |
| Male Sex (%) | 47 | 47 |
| Median CD4% | 16.3 | 16.3 |
| Median Plasma HIV-1 RNA (log10 copies/mL) | 5.8 | 5.8 |
| Median Height-for-Age Z-score | -2.3 | -2.3 |
| Median Weight-for-Age Z-score | -1.6 | -1.6 |
| Median Total Cholesterol (mg/dL) | 100.5 | 108 |
| Median Triglycerides (mg/dL) | 150.6 | 154.6 |
Table 2: Efficacy Outcomes
| Outcome | Nevirapine (NVP) Arm | Lopinavir/Ritonavir (LPV/r) Arm | Key Findings |
| Virologic Failure or Death | |||
| By 6 months | Higher incidence | Lower incidence | The proportion of participants experiencing this outcome was 17% greater in the NVP arm (P < .001).[1] |
| By 12, 36, and 60 months | Higher incidence | Lower incidence | The difference of 17-19% persisted over long-term follow-up (P < .001).[1] |
| Adjusted Hazard Ratio (aHR) | 1.90 (95% CI: 1.37–2.65) | Reference | Participants in the NVP arm had a significantly higher risk of virologic failure or death.[2] |
| Death Alone | |||
| Adjusted Hazard Ratio (aHR) | 1.65 (95% CI: 0.72–3.76) | Reference | The risk of death alone was not significantly different between the two arms.[2] |
| CD4 Percentage (Immune Response) | |||
| Mean Change from Baseline | Marginally higher gains up to 1 year | Mean CD4% was significantly higher in the NVP arm up to 1 year after starting ART, but not beyond.[2] | |
| Growth Outcomes | |||
| Mean Weight-for-Age Z-score | Marginally higher | Mean weight-for-age z-scores were marginally higher in the NVP arm.[2] | |
| Mean Height-for-Age Z-score | No significant difference | No significant difference | Height-for-age z-scores did not differ significantly between the arms.[2] |
Table 3: Metabolic and Safety Outcomes
| Outcome | Nevirapine (NVP) Arm | Lopinavir/Ritonavir (LPV/r) Arm | Key Findings |
| Total Cholesterol | Lower levels | Higher levels from 3 to 7 years of follow-up | Initiation of an LPV/r-based regimen was associated with higher total cholesterol over the long term.[3] |
| Triglycerides | No consistent difference | No consistent difference | Initiation of an LPV/r-based regimen was not consistently associated with high triglycerides.[3] |
| Adverse Events | Specific data on the frequency and type of adverse events were not detailed in the provided search results. |
Experimental Protocols
Study Design and Participants
The IMPAACT P1060 study was a prospective, randomized, open-label, multicenter, parallel-group trial.[4] It enrolled HIV-1 infected, ART-naïve children between the ages of 2 and 36 months from multiple sites in Africa and India.[3] The trial consisted of two parallel cohorts: one for children with prior exposure to a single dose of nevirapine for prevention of mother-to-child transmission (PMTCT) and another for those without prior NVP exposure.[1]
Randomization and Interventions
Participants were randomly assigned in a 1:1 ratio to receive either a nevirapine-based or a lopinavir/ritonavir-based ART regimen. Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine and lamivudine.[1]
Outcome Measures
-
Primary Endpoint: The primary endpoint was a composite of the first occurrence of virologic failure, discontinuation of the randomized treatment regimen for any reason, or death.[1]
-
Virologic Failure Definition: Virologic failure was defined as not achieving a greater than 1-log10 copies/mL decrease from baseline HIV-1 RNA by 16-24 weeks, or having a confirmed HIV-1 RNA greater than 400 copies/mL at or after 24 weeks.
-
Secondary Endpoints: Secondary endpoints included changes in CD4+ T-cell percentage, growth parameters (height-for-age and weight-for-age z-scores), and the incidence of adverse events. A sub-study also assessed long-term metabolic effects, including lipid profiles.[3]
Laboratory and Clinical Assessments
-
Virologic and Immunologic Monitoring: Plasma HIV-1 RNA levels and CD4+ T-cell counts were monitored at baseline and at regular intervals throughout the study.
-
Anthropometric Measurements: Height and weight were measured at each study visit to calculate age- and sex-adjusted z-scores based on World Health Organization (WHO) growth standards.
-
Metabolic Monitoring: In a sub-study, fasting lipid profiles (total cholesterol and triglycerides) were assessed.[3]
-
Safety Assessments: Clinical and laboratory adverse events were monitored and graded according to the Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.
Visualizing Trial Workflow and Logic
The following diagrams illustrate the key processes and logical flow of the P1060 clinical trial.
Conclusion
The IMPAACT P1060 trial provides robust evidence supporting the use of lopinavir/ritonavir-based ART as a first-line regimen for HIV-infected children under three years of age. The LPV/r regimen demonstrated superior efficacy in preventing virologic failure or death compared to the nevirapine-based regimen. While the NVP regimen showed some transient benefits in CD4% recovery and a marginal advantage in weight gain, these were outweighed by the significant reduction in treatment failure observed with LPV/r. The long-term follow-up also highlights the importance of monitoring for metabolic complications, such as elevated cholesterol, in children receiving LPV/r-based therapy. These findings have been instrumental in shaping global pediatric HIV treatment guidelines and underscore the importance of continued research to optimize therapeutic strategies for this vulnerable population.
References
- 1. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic effects of initiating lopinavir/ritonavir-based regimens among young children: 7-year follow-up of the IMPAACT P1060 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
P1060 Clinical Trial: A Comparative Meta-Analysis of Antiretroviral Therapies in HIV-Infected Infants
A comprehensive review of the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study, this guide provides a detailed comparison of Nevirapine (NVP)-based and Lopinavir/Ritonavir (LPV/r)-based antiretroviral therapy (ART) regimens for the treatment of HIV-infected infants. The findings are intended for researchers, scientists, and drug development professionals to inform future pediatric HIV research and treatment strategies.
The IMPAACT P1060 trial was a pivotal Phase II randomized, controlled study designed to compare the efficacy and safety of a non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen (Nevirapine) against a protease inhibitor (PI)-based regimen (Lopinavir/Ritonavir) in HIV-infected children aged 2 to 36 months. The study was conducted in two parallel cohorts: infants who had previously received a single dose of Nevirapine for prevention of mother-to-child transmission (PMTCT) and those who had not.[1]
Comparative Efficacy and Safety
The P1060 study demonstrated the superiority of the Lopinavir/Ritonavir-based regimen over the Nevirapine-based regimen in terms of short-term and long-term outcomes.[2][3] A key finding was the significantly lower rate of treatment failure in the LPV/r arm.[4]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the IMPAACT P1060 trial, comparing the Nevirapine-based and Lopinavir/Ritonavir-based ART regimens.
Table 1: Primary Endpoint Outcomes at 24 Weeks [4]
| Outcome | Nevirapine (NVP) Group | Lopinavir/Ritonavir (LPV/r) Group | P-value |
| Virologic Failure or Treatment Discontinuation | 40.8% | 19.3% | <0.001 |
Table 2: Long-Term Outcomes (5-Year Follow-up) [2][3]
| Outcome | Nevirapine (NVP) Arm | Lopinavir/Ritonavir (LPV/r) Arm | Adjusted Hazard Ratio (aHR) [95% CI] |
| Virologic Failure or Death | Higher Risk | Lower Risk | 1.90 [1.37–2.65] |
| Death Alone | Higher Risk | Lower Risk | 1.65 [0.72–3.76] |
Table 3: Immunological and Growth Outcomes [2][3]
| Outcome | Observation |
| CD4 Percentage | Mean CD4% was significantly higher in the NVP arm up to 1 year after ART initiation, but not beyond. |
| Growth (Weight-for-age z-scores) | Mean weight-for-age z-scores were marginally higher in the NVP arm. |
| Growth (Height-for-age z-scores) | No significant difference between the two arms. |
Experimental Protocols
Study Design: A Phase II, parallel, randomized, controlled trial.[6] The study comprised two cohorts based on prior exposure to single-dose Nevirapine for PMTCT. Participants were randomized to receive either a Nevirapine-based or a Lopinavir/Ritonavir-based ART regimen. The nucleoside reverse transcriptase inhibitor (NRTI) backbone for both regimens was Zidovudine and Lamivudine.
Participant Population: HIV-infected infants and young children aged 2 to 36 months who were eligible for ART.[6]
Primary Endpoint: The primary endpoint was a composite of virologic failure or discontinuation of the assigned treatment by 24 weeks.[4] Virologic failure was defined as a confirmed plasma HIV-1 RNA level <1 log10 copies/mL below the baseline level at 16-24 weeks, or a confirmed HIV-1 RNA level >400 copies/mL at 24 weeks, or two consecutive HIV-1 RNA levels >4000 copies/mL after 24 weeks.
Data Monitoring: An independent Data Safety Monitoring Board (DSMB) reviewed the study progress and outcomes.[2][3] Based on the clear superiority of the LPV/r arm, the DSMB recommended unblinding the results.[2][3]
Mechanism of Action Signaling Pathways
The two treatment regimens in the P1060 trial target different stages of the HIV replication cycle.
Nevirapine (NNRTI) Signaling Pathway
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[7] It binds to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that inhibits the enzyme's function.[3][4] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication process.[8]
Caption: Mechanism of Nevirapine (NNRTI) action.
Lopinavir/Ritonavir (Protease Inhibitor) Signaling Pathway
Lopinavir is a protease inhibitor.[2] HIV protease is an enzyme essential for the maturation of new virus particles. It cleaves large viral polyproteins into smaller, functional proteins.[9] Lopinavir binds to the active site of the HIV protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[2][9] Ritonavir is co-administered with Lopinavir to inhibit its metabolism, thereby increasing the levels and effectiveness of Lopinavir.[2]
Caption: Mechanism of Lopinavir (Protease Inhibitor) action.
Experimental Workflow
The following diagram illustrates the general workflow of the IMPAACT P1060 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Metabolic effects of initiating lopinavir/ritonavir-based regimens among young children: 7-year follow-up of the IMPAACT P1060 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lopinavir and Ritonavir: MedlinePlus Drug Information [medlineplus.gov]
- 7. Nevirapine - Wikipedia [en.wikipedia.org]
- 8. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 9. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
Independent Verification of P1060's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potassium channel opener P1060 with alternative compounds, offering researchers, scientists, and drug development professionals an objective overview supported by experimental data. The information presented herein is intended to facilitate the independent verification of P1060's mechanism of action and to aid in the selection of appropriate research tools.
Mechanism of Action: KATP Channel Activation
P1060 is a potassium channel opener that exerts its effects by activating ATP-sensitive potassium (KATP) channels. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.[1][2][3][4]
The primary signaling pathway for P1060 and similar potassium channel openers in vascular smooth muscle involves the following key steps:
Caption: Signaling pathway of P1060 in vascular smooth muscle cells.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of P1060 with its parent compound, Pinacidil, and other relevant potassium channel openers.
Table 1: Spasmolytic Potency in Rat Blood Vessels
| Compound | Relative Potency |
| P1060 | > Pinacidil |
| Pinacidil | > P1368 |
| Data from studies on rat portal vein and aorta. |
Table 2: Effect on 86Rb+ Efflux in Rat Portal Vein
| Compound | Effect on 86Rb+ Efflux |
| P1060 | Increased |
| Pinacidil | Increased |
| P1368 | No significant effect |
| 86Rb+ is used as a marker for K+ efflux. |
Table 3: Comparison of P1060 and Aprikalim on Whole-Cell Currents in Rat Portal Vein Smooth Muscle Cells
| Parameter | P1060 (1 µM) | Aprikalim (3 µM) |
| Induced K+ Current (IKCO) | Yes | Yes |
| Rate of Onset of IKCO | Faster | Slower |
| Inhibition of Delayed Rectifier Current (ITO) | Yes | Yes |
| Unitary Conductance of Underlying K+ Channels | 10.5 pS | 10.5 pS |
| Data obtained using the voltage-clamp technique.[5] |
Table 4: Comparative Effects of Various KATP Channel Openers
| Compound | Primary Target Subunit | Primary Tissue Selectivity |
| P1060 | SUR2B/Kir6.1 | Vascular Smooth Muscle |
| Pinacidil | SUR2B/Kir6.1 | Vascular Smooth Muscle |
| Cromakalim | SUR2B/Kir6.1 | Vascular Smooth Muscle[6] |
| Diazoxide | SUR1/Kir6.2 | Pancreatic β-cells, Vascular Smooth Muscle[7][8] |
| Minoxidil Sulfate | SUR2B/Kir6.1 | Vascular Smooth Muscle, Hair Follicles[9][10][11][12][13] |
| Nicorandil | SUR2B/Kir6.2 | Vascular Smooth Muscle, Cardiac Muscle[6][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification.
Isolated Tissue Bath for Vasodilation Assessment
This protocol is used to assess the vasodilatory effects of compounds on isolated blood vessel rings.
Caption: Experimental workflow for isolated tissue bath assay.
Methodology:
-
Tissue Preparation: Isolate the desired blood vessel (e.g., rat aorta or portal vein) and place it in cold, oxygenated Krebs-Henseleit solution. Carefully remove surrounding connective tissue and cut the vessel into rings of 2-3 mm in width.
-
Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) filled with Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, induce a stable contraction with a vasoconstrictor agent (e.g., norepinephrine or KCl).
-
Compound Administration: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (e.g., P1060 or an alternative) to the organ bath.
-
Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation induced by the test compound as a percentage of the pre-contraction. Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.
86Rb+ Efflux Assay for K+ Channel Activity
This assay measures the efflux of 86Rb+, a surrogate for K+, from cells to assess the activity of potassium channels.[15][16][17]
Caption: Experimental workflow for the 86Rb+ efflux assay.
Methodology:
-
Cell Culture and Loading: Culture vascular smooth muscle cells in appropriate multi-well plates. Incubate the cells with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.
-
Washing: After the loading period, aspirate the loading buffer and wash the cells multiple times with a non-radioactive buffer to remove extracellular 86Rb+.
-
Efflux Stimulation: Add a buffer containing the test compound (e.g., P1060) or vehicle control to the cells.
-
Sample Collection: At specified time intervals, collect the supernatant (extracellular buffer) and lyse the cells to collect the intracellular content.
-
Radioactivity Measurement: Measure the amount of 86Rb+ in the collected supernatant and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of 86Rb+ efflux at each time point by dividing the radioactivity in the supernatant by the total radioactivity (supernatant + cell lysate) and multiplying by 100.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane of a single cell, providing direct evidence of ion channel activity.[5][18][19][20][21][22]
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Isolate single vascular smooth muscle cells from tissue using enzymatic digestion.
-
Pipette and Solutions: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an intracellular solution and place the cells in a bath containing an extracellular solution.
-
Giga-seal Formation: Under a microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration, which allows for electrical access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the cell membrane at a specific potential and record the resulting currents. In current-clamp mode, inject a known current and record the changes in membrane potential.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound (e.g., P1060).
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on specific ion channels. Construct current-voltage (I-V) relationships to characterize the properties of the channels being modulated.
This guide provides a foundational framework for the independent verification of P1060's mechanism of action. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Summary: KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles [kup.at]
- 4. kup.at [kup.at]
- 5. Effects of P1060 and aprikalim on whole-cell currents in rat portal vein; inhibition by glibenclamide and phentolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minoxidil - Wikipedia [en.wikipedia.org]
- 13. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 18. GitHub - yueqiw/ephys_analysis: Processing and analysis of patch clamp electrophysiology data [github.com]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
Benchmarking P 1060: A Comparative Analysis Against Gold Standard Vasodilators
For Immediate Release
This guide provides a comprehensive benchmark analysis of P 1060, a potent potassium channel opener, against the well-established vasodilator, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and related research fields.
Executive Summary
This compound is a structural analog of pinacidil and demonstrates superior potency as a spasmolytic agent. Both this compound and pinacidil function by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasodilation. This mechanism of action offers a distinct therapeutic approach compared to other classes of antihypertensive agents, such as calcium channel blockers. This guide presents a comparative analysis of the available in vitro potency data and outlines the key experimental protocols for assessing the activity of these compounds.
Data Presentation: Comparative Vasoactive Potency
The following table summarizes the available in vitro potency data for this compound, pinacidil, and the gold-standard calcium channel blocker, amlodipine. The data highlights the comparative efficacy of these compounds in inducing vasorelaxation in isolated rat aortic tissues.
| Compound | Target | Assay | Potency (IC50/ED50) | Tissue | Reference |
| This compound | KATP Channel Opener | Spasmolytic Activity | More potent than Pinacidil | Rat Portal Vein | [1] |
| Pinacidil | KATP Channel Opener | Vasorelaxation (Serotonin-contracted) | 0.3 µM (ED50) | Rat Aortic Strips | [2] |
| Pinacidil | KATP Channel Opener | Vasodilation | 680 nM (EC50) | Not Specified | |
| Amlodipine | L-type Calcium Channel Blocker | Vasorelaxation (KCl-induced) | 7.5 nM (IC50) | Rat Aortic Rings | [3] |
Mechanism of Action: Signaling Pathway
This compound and pinacidil exert their vasodilatory effects by opening ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.
Mechanism of Action of this compound
Experimental Protocols
Vasodilation Assay using Wire Myography
This protocol is used to assess the vasodilatory properties of compounds on isolated arterial segments.
Objective: To determine the concentration-response relationship of a test compound in relaxing pre-constricted arterial rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are dissected from rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted on two stainless-steel wires in an organ bath of a wire myograph system. The organ bath contains Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine or serotonin.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound, pinacidil, or amlodipine) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is plotted, and the EC50 or IC50 value is calculated using non-linear regression analysis.
Potassium Channel Opening Activity via Rubidium Efflux Assay
This assay is a functional measure of potassium channel opening activity.
Objective: To quantify the efflux of rubidium ions (Rb+), a surrogate for K+, from cells as an indicator of potassium channel opening.
Methodology:
-
Cell Culture and Loading: Vascular smooth muscle cells are cultured in 96-well plates. The cells are then loaded with a buffer containing rubidium chloride (RbCl) for several hours, allowing Rb+ to accumulate intracellularly.
-
Washing: The cells are washed multiple times with a physiological buffer to remove extracellular Rb+.
-
Compound Incubation: The cells are incubated with the test compound (e.g., this compound or pinacidil) at various concentrations for a defined period.
-
Sample Collection: The supernatant containing the effluxed Rb+ is collected. The remaining cells are lysed to release the intracellular Rb+.
-
Quantification: The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.
-
Data Analysis: The percentage of Rb+ efflux is calculated for each concentration of the test compound. An EC50 value can be determined by plotting the percentage of Rb+ efflux against the compound concentration.
Electrophysiological Measurement of Potassium Channel Activity
The patch-clamp technique is the gold standard for directly measuring ion channel activity.
Objective: To record the potassium currents in single vascular smooth muscle cells in response to a test compound.
Methodology:
-
Cell Preparation: Single vascular smooth muscle cells are isolated from arterial tissue by enzymatic digestion.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell patch-clamp configuration is then established, allowing for the measurement of the total ion current across the entire cell membrane.
-
Voltage Protocol: The cell membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion currents.
-
Compound Application: The test compound is applied to the cell via the perfusion system.
-
Data Acquisition and Analysis: The resulting changes in the potassium current are recorded and analyzed to determine the effect of the compound on the channel's opening probability and conductance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for benchmarking a test compound's vasodilatory effect using wire myography.
Wire Myography Workflow
References
- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Products Labeled "P 1060"
It is critically important for laboratory safety to recognize that "P 1060" is not a unique chemical identifier but a product number used by various manufacturers for distinctly different materials. Therefore, the proper disposal procedures are product-specific and depend on the chemical composition and associated hazards of the particular "this compound" being used. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed guidance.
Below are the essential safety and disposal procedures for different products identified as "this compound" from various suppliers.
Summary of Disposal and Safety Information
| Product Identifier | Manufacturer | Chemical Nature | Personal Protective Equipment (PPE) | Disposal Method |
| P1060 | Sigma-Aldrich | Not specified in snippets, likely a chemical reagent. | Eye protection, gloves. Respiratory protection not required under normal conditions.[1] | Sweep up and shovel spills. Keep in suitable, closed containers for disposal. Dispose of as unused product. Do not let product enter drains.[1] |
| SikaEmaco-1060 | Sika USA | Modified cement mortar | Protective gloves, protective clothing, eye protection, face protection.[2] | Dispose of contents/container to an appropriate hazardous waste collection point.[2] For spills, neutralize with acid and keep in suitable, closed containers for disposal.[2] |
| 1060 | Polycorp Ltd. | Armorite Soft Natural Rubber | Not specified, physical form should preclude harmful contact. | Dispose of in accordance with all local, state, and federal regulations. For spills, scoop or shovel material and return to the original container.[3] |
| A1060 | Spectrum Chemical | Aluminum Sheet | Use personal protective equipment. Ensure adequate ventilation. | Waste must be disposed of in accordance with Federal, State, and Local regulations. Sweep up and shovel into suitable containers for disposal.[4] |
Detailed Disposal and Handling Procedures
Sigma P1060
This product should be handled with standard laboratory precautions.
Experimental Protocol for Spill Cleanup:
-
Avoid dust formation.[1]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including gloves and eye protection.[1]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]
-
Do not allow the product to enter drains.[1]
Disposal:
-
Dispose of the unused product and any contaminated materials in the same manner as the original substance, following institutional and local guidelines.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
SikaEmaco-1060 (Modified Cement Mortar)
This product is a modified cement mortar and requires specific handling due to its chemical nature.
Experimental Protocol for Spill Cleanup:
-
Use personal protective equipment.[2]
-
Avoid dust formation and do not breathe the dust.[2]
-
Ensure adequate ventilation.[2]
-
For containment, prevent the product from entering drains.[2]
-
Neutralize the spilled material with acid.[2]
-
Collect the neutralized material and place it in a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of the contents and container at an appropriate hazardous waste collection point.[2]
-
Rinse water from cleaning should be disposed of in accordance with local and national regulations.[2]
Polycorthis compound (Armorite Soft Natural Rubber)
This product is a soft natural rubber in solid form.
Experimental Protocol for Spill Cleanup:
-
In case of a release, scoop or shovel the material.[3]
-
Return the material to its original container if possible.[3]
Disposal:
-
Waste disposal methods must be in accordance with all local, state, and federal regulations.[3]
Spectrum Chemical A1060 (Aluminum Sheet)
This product is a solid aluminum sheet.
Experimental Protocol for Spill Cleanup:
-
In the event that smaller pieces or dust are spilled:
Disposal:
-
Waste from residues or unused products must be disposed of in accordance with Federal, State, and Local regulations.[4]
-
Empty containers should be taken for local recycling, recovery, or waste disposal.[4]
General Chemical Disposal Workflow
The following diagram illustrates a general logical workflow for handling and disposing of chemical waste in a laboratory setting.
Caption: General workflow for chemical spill response and disposal.
References
Navigating the Safe Handling of P 1060: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise identification and safe handling of laboratory chemicals are paramount. The designation "P 1060" is used for several distinct chemical compounds, each with unique properties and handling requirements. This guide provides essential safety and logistical information for the substances most relevant to a laboratory setting that are identified by this product code.
Identifying Your "this compound"
The product code "this compound" can refer to at least four different chemical substances:
-
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt: A phospholipid commonly used in biochemical and biophysical research, particularly in the formation of liposomes and model cell membranes.
-
Phenol: A common organic solvent and reagent used in various laboratory procedures, including chemical synthesis and purification.[1][2]
-
4-Methylumbelliferyl Phosphate: A fluorogenic substrate used in enzyme assays.[3]
-
P-1060 (Potassium channel opener): A compound with CAS number 60559-94-6, investigated for its potential in cardiovascular research.[4]
It is crucial to verify the specific chemical identity of your "this compound" by checking the manufacturer's label and the corresponding Safety Data Sheet (SDS).
Essential Safety and Handling Information
The following tables summarize the critical safety information for each identified "this compound" substance.
Personal Protective Equipment (PPE)
| Substance | CAS Number | Eye / Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt | 90693-88-2 | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | Not required under normal use |
| Phenol | 108-95-2 | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Laboratory coat, apron, and sleeves. Ensure full body coverage. | Use in a chemical fume hood. If fume hood is not available, a full-face respirator with organic vapor cartridges is required. |
| 4-Methylumbelliferyl Phosphate | 3368-04-5 | Safety glasses with side-shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Laboratory coat | A NIOSH-approved N95 dust mask is recommended, especially when handling the powder.[2][5] |
| P-1060 (Potassium channel opener) | 60559-94-6 | Safety glasses with side-shields | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area. If dusts are generated, a respirator is recommended. |
Handling and Storage
| Substance | Handling Procedures | Storage Conditions |
| 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt | Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin and eyes. | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C. |
| Phenol | Use only in a chemical fume hood. Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. | Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[6] Keep containers tightly closed and protected from light and moisture.[6][7] |
| 4-Methylumbelliferyl Phosphate | Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place, protected from light. Recommended storage temperature: -20°C. |
| P-1060 (Potassium channel opener) | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | Store in a cool, dry place. Keep container tightly closed. |
Disposal Considerations
| Substance | Disposal Methods |
| 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt | Dispose of in accordance with local, state, and federal regulations. This substance is not classified as hazardous. |
| Phenol | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow to enter drains.[8] |
| 4-Methylumbelliferyl Phosphate | Dispose of in accordance with local, state, and federal regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |
| P-1060 (Potassium channel opener) | Dispose of in accordance with local, state, and federal regulations. The specific disposal requirements will depend on the nature and extent of the contamination. |
Experimental Protocols
Detailed methodologies for experiments involving these substances are crucial for reproducible and safe research.
Protocol for the Use of 4-Methylumbelliferyl Phosphate in an Alkaline Phosphatase Assay
This protocol outlines the use of 4-Methylumbelliferyl Phosphate (4-MUP) as a fluorogenic substrate for detecting alkaline phosphatase activity.
-
Prepare a 10 mM stock solution of 4-MUP in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare the assay buffer: 100 mM diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Prepare the working solution: Dilute the 4-MUP stock solution in the assay buffer to a final concentration of 100 µM.
-
Add the enzyme sample to the working solution to initiate the reaction.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a stop solution, such as 0.5 M NaOH.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
Visualizing Laboratory Safety Workflows
To ensure a clear understanding of the necessary safety procedures, the following diagrams illustrate the logical flow of operations when handling hazardous chemicals in a laboratory setting.
Caption: A high-level overview of the key stages involved in safely handling hazardous chemicals in a laboratory, from initial preparation to final disposal.
Caption: A flowchart illustrating the decision-making process for selecting the appropriate Personal Protective Equipment based on the identified hazards of a chemical.
References
- 1. cdn.webshopapp.com [cdn.webshopapp.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. premixgroup.com [premixgroup.com]
- 4. kramerindustriesonline.com [kramerindustriesonline.com]
- 5. cpsc.gov [cpsc.gov]
- 6. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Inflammageing: chronic inflammation in ageing, cardiovascular disease, and frailty - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
